lanthanum;nickel
Description
Contextualization of Lanthanum-Nickel Intermetallic Compounds and Perovskites
The interaction between lanthanum and nickel primarily yields two major classes of compounds: intermetallic alloys and perovskite oxides.
Intermetallic Compounds: These are alloys formed between lanthanum and nickel that exhibit ordered crystal structures, distinct from the random atomic arrangement of a solid solution. The most extensively studied example is Lanthanum Pentanickel (LaNi₅), an intermetallic compound with a hexagonal CaCu₅-type crystal structure. samaterials.comwikipedia.org In this structure, the lanthanum atoms are located at the origin of the hexagonal lattice, while nickel atoms occupy two different types of sites within the unit cell. wikipedia.org Numerous other stoichiometric alloys exist, including LaNi, LaNi₂, LaNi₃, La₂Ni₃, La₂Ni₇, and La₃Ni. wikipedia.org The defining characteristic of these intermetallic compounds, particularly LaNi₅, is their ability to reversibly absorb and desorb large quantities of hydrogen, forming metal hydrides. wikipedia.org
Perovskite Oxides: Lanthanum nickelate (LaNiO₃) is the most prominent perovskite in this system. Perovskites are a class of materials with the general chemical formula ABO₃. acs.org In LaNiO₃, the larger lanthanum cation (A-site) is coordinated with twelve oxygen anions, while the smaller nickel cation (B-site) is situated within an octahedron of six oxygen anions. acs.org LaNiO₃ typically exhibits a rhombohedrally distorted pseudocubic perovskite structure. conicet.gov.arscispace.com Unlike the intermetallic compounds, these oxides are noted for their metallic-like conductivity over a wide temperature range, thermal stability, and significant catalytic activity. acs.orgscispace.com The properties of these perovskites can be finely tuned by substituting other metals at the A or B sites. mdpi.com
Overview of Principal Research Domains for Lanthanum-Nickel Systems
Research into lanthanum-nickel compounds is concentrated in several key domains, driven by the distinct properties of the intermetallic and perovskite forms.
Hydrogen Storage: The primary application for lanthanum-nickel intermetallic alloys, especially LaNi₅, is hydrogen storage. samaterials.comstanfordmaterials.com These materials can absorb hydrogen gas at moderate pressures and temperatures to form a hydride (LaNi₅Hₓ), effectively storing hydrogen in a solid state. wikipedia.orgmdpi.com This allows for a higher volumetric hydrogen density than liquid hydrogen, offering a potentially safer method for hydrogen storage and transportation for applications like fuel cell vehicles. wikipedia.orgmdpi.com Research in this area focuses on improving storage capacity, reaction kinetics, and the material's stability over many absorption/desorption cycles. scientific.netresearchgate.net
Catalysis: Both intermetallic and perovskite lanthanum-nickel compounds are investigated for their catalytic properties. LaNi₅ is used as a catalyst for hydrogenation reactions and for the synthesis of carbon nanotubes. samaterials.comwikipedia.orgresearchgate.net Lanthanum nickelate perovskites (LaNiO₃) are particularly promising catalysts due to their unique electronic structure and thermal stability. jcsp.org.pk They are extensively studied for applications in electrocatalysis, such as the oxygen reduction and evolution reactions, and for the dry reforming of methane (B114726) (DRM) to produce syngas, a precursor to hydrogen fuel. conicet.gov.armdpi.com The perovskite structure can stabilize highly dispersed nickel particles, providing excellent resistance to the carbon build-up that typically deactivates catalysts in high-temperature reforming reactions. mdpi.com
Solid Oxide Fuel Cells (SOFCs): Lanthanum nickelate-based perovskites are critical materials in the development of intermediate-temperature solid oxide fuel cells (IT-SOFCs). researchgate.net They are primarily used as cathode materials, where their high electronic conductivity and catalytic activity for the oxygen reduction reaction are essential for efficient cell performance. fuelcellmaterials.comresearchgate.net Research focuses on doped nickelates, such as Lanthanum Nickel Ferrite (LaNi₁-ₓFeₓO₃) and Lanthanum Nickel Cobaltite (LNC), which offer improved thermal stability, conductivity, and compatibility with other cell components. researchgate.netfuelcellstore.com Another related structure, the Ruddlesden-Popper phase La₂NiO₄₊δ, is also a promising cathode material due to its high mixed ionic and electronic conductivity. researchgate.net
Data Tables
Table 1: Research Data on Lanthanum Pentanickel (LaNi₅) for Hydrogen Storage
| Property | Research Finding | Reference(s) |
|---|---|---|
| Chemical Formula | LaNi₅ | wikipedia.org |
| Crystal Structure | Hexagonal, CaCu₅-type | samaterials.comwikipedia.orgmdpi.com |
| Space Group | P6/mmm | wikipedia.orgmdpi.com |
| Hydrogen Absorption | Forms hydride LaNi₅Hₓ (x ≈ 6) | wikipedia.org |
| Gravimetric H₂ Capacity | ~1.40 - 1.5 wt% | mdpi.comresearchgate.net |
| Volumetric H₂ Capacity | Up to 115 kg H₂·m⁻³ | mdpi.comresearchgate.net |
| Operating Conditions | Reversible absorption/desorption at near-room temperature and moderate pressure (<1.0 MPa) | mdpi.comscientific.net |
| Activation | Requires an initial, often prolonged, hydrogenation process known as activation. | mdpi.com |
| Cyclic Degradation | Hydrogen storage properties can change and capacity may decrease after repeated hydriding/dehydriding cycles. | scientific.net |
| Property Modification | Partial substitution of Ni with elements like Al (LaNi₅-ₓAlₓ) can be used to modify desorption pressure and other properties. | google.com |
Table 2: Research Data on Lanthanum Nickelate (LaNiO₃) Perovskite | Property / Application | Research Finding | Reference(s) | | :--- | :--- | :--- | | Chemical Formula | LaNiO₃ | acs.org | | Crystal Structure | Perovskite (ABO₃), typically with rhombohedral distortion | acs.orgconicet.gov.arscispace.com | | Key Features | High electrical conductivity, thermal stability, thermoelectric and catalytic activity. | acs.orgwhiterose.ac.uk | | Electrical Behavior | Exhibits metallic-like conductivity over a wide temperature range. | scispace.com | | Synthesis Methods | Sol-gel, hydrothermal, combustion, mechanosynthesis, co-precipitation. jcsp.org.pkfrontiersin.orgscientiaplena.org.br | | Catalysis (General) | Active for redox reactions and combustion of volatile organic compounds. jcsp.org.pk Used in electrocatalysis for oxygen evolution and reduction. conicet.gov.ar | | Catalysis (Dry Reforming) | Used as a catalyst precursor for dry reforming of methane (DRM); produces highly dispersed, coke-resistant Ni nanoparticles. | mdpi.com | | SOFC Application | Investigated as a cathode material for Solid Oxide Fuel Cells (SOFCs). | researchgate.net | | Doped Variants in SOFCs | LaNi₁-ₓFeₓO₃ and Lanthanum Nickel Cobaltite (LNC) are explored for enhanced stability, conductivity, and performance as SOFC electrodes. | researchgate.netfuelcellstore.com | | Other Applications | Used in conductive thin films, ferroelectrics, and as a hole-transport layer in polymer solar cells. | acs.orgwhiterose.ac.uk |
Structure
2D Structure
Properties
CAS No. |
92522-33-3 |
|---|---|
Molecular Formula |
La4Ni |
Molecular Weight |
614.315 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/4La.Ni |
InChI Key |
TYTONFSBMCBROF-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[La].[La].[La].[La] |
Origin of Product |
United States |
Advanced Synthesis and Fabrication Methodologies for Lanthanum Nickel Compounds
Conventional and Solution-Based Synthesis Approaches for LaNi Materials
Conventional and solution-based methods are widely employed for the synthesis of lanthanum-nickel materials, particularly intermetallic and perovskite structures. These techniques offer versatility in controlling the composition and morphology of the final product.
Arc-melting Techniques for Intermetallic Compounds
Arc-melting is a prevalent method for synthesizing intermetallic compounds of lanthanum and nickel. This technique involves melting high-purity lanthanum and nickel together in an arc furnace under an inert atmosphere, typically argon, to prevent oxidation. acs.orgdokumen.pub The process often requires multiple melting and flipping cycles of the alloy ingot to ensure homogeneity. google.com For volatile elements, an excess amount may be used to compensate for losses during melting. acs.org Following the melting process, a homogenization step is often carried out by annealing the sample at a high temperature below its melting point for an extended period. google.com This method is effective for producing a variety of La-Ni intermetallic phases, including LaNi₅, LaNi₃, and La₂Ni₃. mater-rep.com
For instance, ternary intermetallic compounds like LaNi₄.₆Al₀.₄ have been successfully prepared by arc-melting the constituent high-purity elements. google.com The resulting alloy is then homogenized to ensure a uniform composition throughout the material. google.com Similarly, complex ternary compounds such as La₁₅Ni₁₃Bi₅ and La₉Ni₈Sn₅ are synthesized by arc-melting the elemental components, followed by an annealing step to promote the formation of the desired crystal structure. acs.org
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Starting Materials | High-purity elemental lanthanum and nickel. | 99.9% purity or higher. | acs.org |
| Atmosphere | Inert gas to prevent oxidation. | Argon. | acs.orggoogle.com |
| Melting Cycles | Repeated melting to ensure homogeneity. | 3 to 5 times. | google.com |
| Homogenization | Annealing below the melting point to achieve uniform composition. | 800°C for one week. | google.com |
Combustion Synthesis Pathways for Lanthanum-Nickel Materials
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a time and cost-effective method for producing lanthanum-nickel materials. kaust.edu.sa This technique utilizes a highly exothermic reaction between precursors, typically metal nitrates (oxidizers) and an organic fuel (reductant) like glycine, urea, or citric acid. scielo.br The reaction, once initiated by a heat source, becomes self-sustaining and rapidly produces the desired compound.
The properties of the final product are influenced by the choice of fuel and the fuel-to-oxidant ratio. scielo.br For example, LaNiO₃ powders have been synthesized using sucrose (B13894) as a fuel. psu.edu Thermodynamic modeling can be used to predict the reaction temperature and the amount of gas released during the synthesis. scielo.br While this method is efficient, controlling the final phase and morphology can be challenging. kaust.edu.sa For instance, the synthesis of La₂NiO₄ via combustion can result in the formation of secondary phases like NiO and La₂O₃ if the heat generated is insufficient for complete reaction. scielo.brsciencebiology.org
Hydrothermal Synthesis Routes for Lanthanum-Nickel Perovskites
Hydrothermal synthesis is a versatile method for producing crystalline lanthanum-nickel perovskites, often in nanocrystalline form, under relatively mild temperature conditions. kaust.edu.saiaea.org This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.
For the synthesis of LaNiO₃ nanoparticles, lanthanum chloride and nickel chloride are dissolved in distilled water, and the pH is adjusted to a high value (e.g., 13) using a base like potassium hydroxide (B78521). iaea.org The reaction is then carried out at a specific temperature (e.g., 180°C) for an extended period (e.g., 48 hours). iaea.org The resulting nanoparticles can exhibit a hexagonal rod-like morphology with sizes ranging from 20 to 100 nm. iaea.org Hydrothermal methods can also be used to create more complex structures, such as polydopamine-functionalized cobalt-doped lanthanum nickelate nanorods. rsc.org While providing good control over particle size and morphology, this method can be sensitive to synthesis variables. kaust.edu.sa
Sol-Gel and Co-precipitation Methods for Lanthanum Nickelate Perovskites
Sol-gel and co-precipitation methods are widely used wet-chemical techniques for synthesizing lanthanum nickelate perovskites with high purity and homogeneity at lower temperatures compared to solid-state reactions. psu.edupsu.edu
The sol-gel method involves the formation of a "sol" (a colloidal suspension of solid particles) which then undergoes a transition to a "gel" (a solid-like network). This gel is then dried and calcined to obtain the final perovskite powder. gychbjb.com Citric acid is a common chelating agent used in this process. gychbjb.comresearchgate.net The calcination temperature is a critical parameter, with pure perovskite LaNiO₃ typically being formed at around 850°C. gychbjb.com This method allows for the synthesis of materials with controlled morphology, including porous structures and thin films. mdpi.com
The co-precipitation method involves the simultaneous precipitation of lanthanum and nickel ions from a solution by adding a precipitating agent, such as sodium hydroxide. ut.ac.ir The resulting precipitate is then filtered, washed, dried, and calcined to form the desired lanthanum nickelate phase. ut.ac.ir The molar ratios of the reactants and the calcination temperature significantly influence the final product's phase composition and particle size. ut.ac.ir For example, the synthesis of Ruddlesden-Popper (RP) phase La₂NiO₄₊δ requires careful control of the OH⁻/NO₃⁻ and La³⁺/Ni²⁺ molar ratios, as well as the calcination temperature. ut.ac.ir
| Feature | Sol-Gel Method | Co-precipitation Method | Reference |
|---|---|---|---|
| Process | Formation of a sol and subsequent gelation. | Simultaneous precipitation of metal hydroxides. | gychbjb.comut.ac.ir |
| Precursors | Metal nitrates, citric acid, ethylene (B1197577) glycol. | Metal nitrates, sodium hydroxide. | ut.ac.irscirp.org |
| Key Parameters | Calcination temperature, chelating agent. | pH, reactant molar ratios, calcination temperature. | gychbjb.comut.ac.ir |
| Advantages | High homogeneity, good control over morphology. | Simplicity, potential for nanoparticle synthesis. | mdpi.comresearchgate.net |
| Typical Calcination Temperature | ~850°C for pure LaNiO₃. | ~1000°C for RP phase La₂NiO₄₊δ. | gychbjb.comut.ac.ir |
Molten Salt and Complex Precursor Techniques
Molten salt synthesis offers a convenient route to prepare highly ordered complex oxide materials like lanthanum nickelate. psu.edu In this method, the reactants are dissolved in a low-melting-point salt, which acts as a flux. The reaction occurs within the molten salt medium, and the product precipitates out. psu.edu This technique can lead to the formation of fine, crystalline powders at relatively low temperatures. researchgate.net For instance, LaNiO₃ has been synthesized using chloride precursors in a molten salt flux, resulting in crystallites with an average particle size of 25-35 µm. researchgate.netdntb.gov.ua The synthesis conditions, such as the type of salt, annealing temperature, and precursor composition, significantly affect the final product. psu.edu
Complex precursor methods involve the formation of a stable, often polymeric, complex containing the metal cations. scirp.org This precursor is then decomposed by heating to yield the desired oxide. The Pechini method is a well-known example where metal salts are chelated with citric acid, and then a polyesterification reaction is induced with ethylene glycol to form a polymeric resin. researchgate.netscirp.org This method ensures a high degree of homogeneity and can produce nanocrystalline powders. scirp.org Another approach involves the use of an inorganic coordination complex precursor, which upon calcination yields the desired nanostructure. conicet.gov.ar For example, LaNiO₃ nanotubes have been synthesized by impregnating an alumina (B75360) membrane template with an inorganic precursor and then calcining it. conicet.gov.ar
Solid-State and Mechanical Processing Techniques
Solid-state and mechanical processing techniques are alternative routes for the synthesis of lanthanum-nickel compounds, often employed for producing bulk materials and alloys.
Solid-state reaction is the traditional method for preparing materials like LaNiO₃, which involves mixing the precursor oxides (e.g., La₂O₃ and NiO) and calcining them at high temperatures for extended periods. scielo.brpsu.edu However, this method often suffers from drawbacks such as high reaction temperatures, large particle sizes, and inhomogeneity. psu.edupsu.edu To overcome these limitations, nanoprecursor routes have been developed. These involve the use of co-precipitated nanoprecursors that can undergo solid-state transformation at lower temperatures and without the need for multiple grinding steps. capes.gov.br
Mechanical alloying is a solid-state powder processing technique that involves the repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill. unt.edu This method can be used to synthesize both crystalline and amorphous lanthanum-nickel alloys from elemental powders. unt.educapes.gov.br For instance, crystalline LaNi₅ has been synthesized by mechanical alloying followed by annealing. capes.gov.br The process can also be used to produce ternary alloys like LaNi₄.₂₅Al₀.₇₅. unt.edu It has been shown that for certain ternary systems, a two-step milling process, where lanthanum and nickel are first alloyed before the addition of the third element, is more effective. unt.eduresearchgate.net A mechanochemical route, which involves the mechanical activation of precursors in a high-energy ball mill, can also be used to facilitate the formation of lanthanum nickelate at lower temperatures. researchgate.net
Mechanical Alloying and Ball Milling for Nanocatalyst Production
Mechanical alloying and high-energy ball milling are top-down approaches widely used for producing nanocrystalline and amorphous lanthanum-nickel materials. jchemrev.comresearchgate.net These techniques involve the repeated fracturing and cold-welding of powder particles in a high-energy mill. This process leads to the formation of ultra-fine layered composite powders, which can subsequently undergo solid-state reactions to form the desired alloy or compound. researchgate.net
For the production of nanocatalysts, mechanical milling is a valuable method due to its simplicity and ability to produce nanoparticles of various sizes. jchemrev.com For instance, perovskite-type lanthanum nickel oxide (LaNiO₃) nanoparticles have been synthesized using a high-energy planetary ball mill. researchgate.net In a typical process, precursors like lanthanum chloride (LaCl₃), nickel chloride (NiCl₂), and sodium hydroxide (NaOH) are milled at high speeds, leading to a mechanochemically activated precursor that can be transformed into LaNiO₃ nanoparticles. researchgate.net
The key parameters influencing the final product in mechanical alloying include milling time, speed, ball-to-powder ratio, and the milling atmosphere. These parameters can be adjusted to control the particle size, degree of amorphization, and phase composition of the resulting lanthanum-nickel compound. Research has shown that this method can induce a crystal-to-glass transition, resulting in a metastable amorphous phase. researchgate.net This amorphous structure can be a precursor to nanocrystalline phases upon subsequent heat treatment.
Table 1: Parameters in Mechanical Alloying for LaNiO₃ Nanoparticle Synthesis
| Parameter | Value/Condition | Outcome | Reference |
|---|---|---|---|
| Precursors | LaCl₃, NiCl₂, NaOH | Activated precursor | researchgate.net |
| Mill Type | High-energy planetary ball mill | Nanoparticle formation | researchgate.net |
| Milling Time | 1 hour | Mechanochemical treatment | researchgate.net |
| Revolution Speed | 600 rpm | Solid-state reaction | researchgate.net |
| Product | LaNiO₃ nanoparticles | High photocatalytic activity | researchgate.net |
Gaseous-State Diffusion for Superlattice Alloy Formation (e.g., Mg-Diffusion into LaNi₅)
Gaseous-state diffusion is an innovative bottom-up synthesis technique for creating complex superlattice alloys. A notable example is the formation of La-Mg-Ni-based superlattices by exposing LaNi₅ to magnesium vapor. researchgate.net This method addresses challenges like magnesium volatilization often encountered in traditional melting processes. researchgate.net
The process involves placing a LaNi₅ slice in an environment with gaseous magnesium at high temperatures. The Mg atoms are directly absorbed by the LaNi₅ alloy. researchgate.net This absorption leads to a phase transformation at the surface, where the original CaCu₅-type crystal structure of LaNi₅ converts to an MgCu₄Sn-type phase. researchgate.net With increased exposure time, this newly formed liquid phase permeates into the bulk of the LaNi₅ along grain boundaries, reacting with the LaNi₅ lattices to form a Ce₂Ni₇-type superlattice structure. researchgate.net
This technique demonstrates that metal atoms in a gaseous state can induce a regrouping phenomenon to form a solid-state crystal, offering a novel route for preparing hydrogen storage materials with controlled compositions and structures. researchgate.net The resulting La-Mg-Ni alloys exhibit promising properties for applications such as negative electrodes in Ni-MH batteries. researchgate.netresearchgate.net
Table 2: Gaseous-State Diffusion of Mg into LaNi₅
| Step | Description | Resulting Phase | Reference |
|---|---|---|---|
| 1. Absorption | Gaseous Mg atoms are absorbed by the LaNi₅ slice. | - | researchgate.net |
| 2. Surface Transformation | Crystal structure of LaNi₅ cells on the surface transforms. | MgCu₄Sn-type phase | researchgate.net |
| 3. Permeation | Liquid phase permeates into the LaNi₅ slice along crystal boundaries. | - | researchgate.net |
| 4. Alloying | The liquid phase alloys with LaNi₅ lattices. | Ce₂Ni₇-type phase | researchgate.net |
Template-Assisted and Nanostructure Fabrication (e.g., Nanotubes, Nanowires)
Template-assisted fabrication provides a versatile platform for synthesizing one-dimensional (1D) nanostructures like nanotubes and nanowires of lanthanum-nickel compounds. This method offers precise control over the dimensions and morphology of the final products. researchgate.netnih.gov
A common approach involves using a porous template, such as anodic aluminum oxide (AAO), with well-defined nanochannels. researchgate.net For the fabrication of Ni-La multiphase core-shell nanowires, an aqueous solution containing lanthanum and nickel ions is used as the electrolyte for electrodeposition within the AAO template channels. researchgate.net By manipulating ion transport through forced convection and pulsed potentials, the composition and morphology of the deposited nanostructures can be controlled. researchgate.net
The process typically begins with sputtering a conductive layer, like copper, onto one side of the AAO template to serve as the working electrode. researchgate.net The electrodeposition is then carried out in a three-electrode configuration. The use of complexing agents in the electrolyte is crucial to enable the codeposition of lanthanum and nickel, as their reduction potentials are very different. researchgate.net This method has been successfully used to create Ni-La multiphase core-shell nanowires with diameters corresponding to the template's pore size. researchgate.net
Carbon nanotubes (CNTs) can also serve as templates or nanoreactors for fabricating nanowires. nih.govoaepublish.com The confined space within the CNTs can lead to the formation of novel low-dimensional structures that differ from their bulk counterparts. oaepublish.com
Thin Film Deposition Methodologies (e.g., RF-sputtering, Pulsed Laser Deposition)
Thin films of lanthanum-nickel compounds are essential for various electronic and electrochemical applications. Radio-frequency (RF) magnetron sputtering and pulsed laser deposition (PLD) are two prominent physical vapor deposition (PVD) techniques used for this purpose. ipcms.frmdpi.commdpi.com
RF-sputtering involves bombarding a target material (e.g., a LaNiO₃ target) with energetic ions from a plasma, causing atoms to be ejected and deposited onto a substrate. nanografi.comnanografi.com This technique allows for the deposition of uniform thin films over large areas. For instance, LaNiO₃₋ₓ thin films have been deposited using reactive RF-magnetron co-sputtering from lanthanum and nickel targets in an oxygen-containing atmosphere. mdpi.com The properties of the deposited film, such as composition and crystallinity, can be controlled by parameters like RF power, gas pressure, and substrate temperature. mdpi.commdpi.com
Pulsed Laser Deposition (PLD) utilizes a high-power laser to ablate a target material, creating a plasma plume that expands and deposits a thin film on a substrate. ipcms.fr PLD is known for its ability to produce high-quality, stoichiometric thin films of complex oxides. ipcms.frmdpi.com This method is particularly suitable for growing epitaxial films and complex heterostructures.
Both techniques are housed in high-vacuum chambers to ensure the purity of the deposited films. ipcms.frnanografi.com The choice between RF-sputtering and PLD often depends on the desired film quality, stoichiometry control, and scalability of the process.
Table 3: Comparison of Thin Film Deposition Techniques for Lanthanum-Nickel Compounds
| Technique | Principle | Advantages | Typical Applications | Reference |
|---|---|---|---|---|
| RF-sputtering | Plasma-based bombardment of a target to eject and deposit atoms. | Good uniformity over large areas, suitable for alloy and compound deposition. | Ferroelectric thin film capacitors, nonvolatile memories. nanografi.com | mdpi.commdpi.comnanografi.com |
| Pulsed Laser Deposition (PLD) | Laser ablation of a target creates a plasma plume for film deposition. | High-quality stoichiometric films, epitaxial growth, complex heterostructures. | Functional oxides, magnetoelectric compounds, photovoltaics. ipcms.fr | ipcms.frmdpi.com |
Crystallographic Structures and Phase Equilibria in Lanthanum Nickel Systems
Crystal Structure Evolution and Transformations (e.g., During Hydrogenation or Under Pressure)
The crystal structures of lanthanum-nickel intermetallic compounds undergo significant evolution and transformations, most notably upon reaction with hydrogen. This process is central to their use as hydrogen storage materials.
During hydrogenation, the absorption of hydrogen atoms into the metallic lattice leads to a substantial expansion of the unit cell volume. This expansion is generally anisotropic. For example, in superlattice alloys, the [A₂B₄] and [AB₅] subunits that constitute the structure expand to different extents. The [AB₅] subunits often show greater flexibility for expansion and contraction during hydrogen absorption and desorption. researchgate.net
A common phenomenon observed, particularly in binary La-Ni compounds and some substituted alloys, is hydrogen-induced amorphization (HIA). This involves the transformation of the crystalline intermetallic into an amorphous hydride phase upon hydrogenation at relatively low temperatures. In a study of La₂₋ₓYₓNi₆.₅₀Mn₀.₃₃Al₀.₁₇, it was found that Y-poor samples (x < 1.00) became amorphous during the first hydrogen absorption cycle. mdpi.com However, a higher yttrium content helped to maintain the material's crystallinity during hydrogenation cycles. mdpi.com
The structural transformations can also involve changes between different crystalline phases. For instance, annealing can be used to control the polytype of superlattice alloys. An LaY₂Ni₁₀.₅ alloy formed a pure Gd₂Co₇-type (3R) structure when annealed at 1000°C, but transformed to a Ce₂Ni₇-type (2H) structure upon annealing at 1100°C. mdpi.com The stability of these different structures during electrochemical cycling can vary. mdpi.com
The process of converting a LaNi₅ alloy into a multi-phase superlattice alloy has been demonstrated through a gaseous-state Mg-diffusion method. mdpi.com This process results in the formation of various superlattice phases like Ce₂Ni₇-type and PuNi₃-type, indicating a transformation from a simple AB₅ structure to more complex layered arrangements. mdpi.com The orientation of the newly formed superlattice phases is often related to the parent LaNi₅ crystal, suggesting that Mg diffuses into the LaNi₅ structure and forms the A₂B₄ slabs along the ab-plane, preserving the c-axis orientation. mdpi.com
While the effects of hydrogenation are widely studied, detailed information on pressure-induced transformations in the absence of hydrogen is less common in the reviewed literature. The primary focus remains on the structural changes related to hydrogen absorption and desorption due to the materials' technological importance.
Hydrogen Storage Mechanisms and Performance in Lanthanum Nickel Compounds
Fundamental Mechanisms of Hydrogen Absorption and Desorption in LaNi Alloys
The interaction between hydrogen gas and LaNi alloys is a multi-step process involving surface phenomena and bulk diffusion, leading to the formation of a metal hydride.
The initial step in hydrogen storage by LaNi₅ is the physisorption of molecular hydrogen (H₂) onto the alloy's surface. This is followed by the crucial step of dissociative chemisorption, where the H-H bond is broken, and hydrogen atoms are formed. micromeritics.com This dissociation occurs very rapidly on the catalytically active nickel sites on the surface of the LaNi₅. acs.org
Once dissociated, the hydrogen atoms penetrate the surface and occupy interstitial sites within the metallic lattice of the LaNi₅. micromeritics.com This initial dissolution of hydrogen into the metal forms a solid solution known as the α-phase. As the concentration of hydrogen increases with rising pressure, a phase transformation occurs, leading to the formation of the β-phase hydride (LaNi₅H₆). hidenisochema.com This transformation is characterized by a plateau in the pressure-composition isotherm, where significant amounts of hydrogen can be absorbed with only a small change in pressure. micromeritics.com The desorption process is the reverse of absorption, where a reduction in pressure or an increase in temperature causes the hydrogen atoms to recombine on the surface and desorb as H₂ gas.
Freshly prepared LaNi₅ is typically inactive towards hydrogen and requires an "activation" process, which usually involves cycling the material through hydrogen absorption and desorption. frontiersin.org This activation is necessary to disrupt a passivating surface layer and create pathways for hydrogen to reach the bulk of the alloy. frontiersin.org
Studies have shown that the surface of LaNi₅ is not representative of its bulk composition. It is often enriched with lanthanum, which readily oxidizes to form a layer of lanthanum oxide (La₂O₃) or lanthanum hydroxide (B78521) (La(OH)₃). acs.orgfrontiersin.org This oxide layer, however, is permeable to hydrogen, allowing H₂ molecules to reach the underlying nickel clusters which act as the primary catalytic sites for dissociation. frontiersin.orgfrontiersin.org The activation process is thought to involve the reduction of any nickel oxide back to metallic nickel and the creation of microcracks and defects in the surface oxide layer, thereby exposing more active Ni sites and enhancing the kinetics of hydrogen absorption. acs.orgmdpi.com
Kinetics of Hydrogen Sorption in La-Ni Hydrides
The rates of hydrogen absorption and desorption are critical for practical applications. These kinetics are influenced by several factors, including an initial incubation period, the energy barriers for the reactions, and the chemical composition of the alloy.
The first time LaNi₅ is exposed to hydrogen, there is often a significant delay before rapid hydrogen absorption begins, known as the incubation period. mdpi.com This period is associated with the initial activation of the material. Research has systematically studied how various parameters affect this incubation time.
Factors Influencing the Incubation Period in LaNi₅:
Particle Size: Surprisingly, for LaNi₅, the incubation time has been observed to increase as the particle size decreases, particularly for particles smaller than 150 µm. mdpi.comkit.edu Larger particles (1250-2000 µm) have been found to activate more quickly. mdpi.com This may be due to the nature of the surface oxide layer on smaller particles. mdpi.com
Temperature: Increasing the temperature generally shortens the incubation time, as it provides the necessary energy to overcome the initial activation barrier. The relationship follows an Arrhenius process. mdpi.com
Pressure: Higher hydrogen pressures significantly reduce the incubation time by increasing the driving force for hydrogen to penetrate the surface layer. mdpi.com For instance, at 298 K, increasing the pressure from 10 to 50 bar drastically shortens the activation delay. mdpi.com
| Particle Size (µm) | Temperature (K) | Pressure (bar) | Observed Incubation Time Trend |
|---|---|---|---|
| <45 | 298 | 20 | Longest incubation time |
| 45-150 | 298 | 20 | Incubation time increases as size decreases |
| 150-2000 | 298 | 20 | Fastest and similar kinetics |
| <45 | 298 | 40 | Shorter than at 20 bar |
| <45 | 333 | 40 | Significantly shorter than at 298 K |
The rates of hydrogenation (absorption) and dehydrogenation (desorption) are governed by their respective activation energies (Eₐ)—the minimum energy required for the reaction to occur. A lower activation energy corresponds to faster kinetics.
For the initial hydrogenation of LaNi₅, a significant activation energy of 78 ± 4 kJ/mol H₂ has been reported. mdpi.com This high value is attributed to the energy required for hydrogen to diffuse through the passivating surface oxide layer. mdpi.com After the material is fully activated through cycling, the activation energy for hydrogenation drops substantially. For a well-cycled sample, the activation energy has been found to be 40 ± 7 kJ/mol H₂ . mdpi.com This demonstrates the critical role of the activation process in improving the kinetic performance of the alloy.
The activation energies for both hydrogenation and dehydrogenation are also influenced by the alloy's composition. For example, in LaNi₅₋ₓAlₓ alloys, the activation energy for hydrogenation tends to increase with higher aluminum content. researchgate.net Conversely, the activation energy for dehydrogenation shows a more complex behavior, often exhibiting two distinct peaks in thermal desorption studies. researchgate.net
| Compound | Process | Activation Energy (kJ/mol H₂) | Condition |
|---|---|---|---|
| LaNi₅ | First Hydrogenation | 78 ± 4 | As-prepared |
| LaNi₅ | Hydrogenation | 40 ± 7 | Well-cycled |
| LaNi₅ | Hydrogenation | ~25 | At 5 MPa H₂ |
| LaNi₅ | Dehydrogenation | ~30 | At 5 MPa H₂ |
| LaNi₄.₅Al₀.₅ | Hydrogenation | ~35 | At 5 MPa H₂ |
| LaNi₄.₅Al₀.₅ | Dehydrogenation | ~38 | At 5 MPa H₂ |
Modifying the composition of LaNi₅ by substituting either lanthanum or nickel with other elements is a common strategy to tailor its hydrogen storage properties, including sorption kinetics.
Substitution for Nickel (Ni):
Aluminum (Al): Partially replacing Ni with Al generally leads to a decrease in the hydrogen absorption and desorption rates. researchgate.net While Al substitution improves thermodynamic properties like lowering the plateau pressure, it adversely affects the kinetics. researchgate.net
Tin (Sn): Similar to aluminum, the substitution of Ni with Sn has been observed to decrease the hydrogen absorption rate. ias.ac.in This is partly attributed to an increase in the crystal unit cell volume. ias.ac.in However, Sn substitution can significantly enhance the alloy's long-term cycling stability.
Cobalt (Co): The addition of cobalt can improve the kinetics and the cycling stability of the alloy. The hydrogen absorption rate has been shown to increase with Co addition. mdpi.com
Substitution for Lanthanum (La):
Cerium (Ce) and Gallium (Ga): The partial substitution of La with elements like cerium and gallium has been shown to significantly improve the hydrogen storage properties. Studies have demonstrated that doping with Ce and Ga can enhance the stored hydrogen mass and improve the absorption kinetics by more than 30%. Cerium substitution, in particular, is known to facilitate easier activation and increase reaction kinetics.
The effect of these substitutions is often a trade-off between improved thermodynamics, stability, and kinetic performance. The choice of substituent element and its concentration allows for the fine-tuning of the La-Ni alloy for specific hydrogen storage applications.
Thermodynamics of Hydride Formation
The formation of lanthanum-nickel hydride is a reversible process, the thermodynamics of which are crucial for its application in hydrogen storage. Key thermodynamic parameters dictate the conditions of hydrogen absorption and desorption.
Pressure-Composition-Temperature (PCT) Isotherm Characterization
Pressure-Composition-Temperature (PCT) isotherms are fundamental in characterizing the thermodynamic properties of lanthanum-nickel alloys that absorb hydrogen. mdpi.com These curves illustrate the relationship between the amount of hydrogen absorbed by the material and the equilibrium pressure of hydrogen gas at a constant temperature. mdpi.comhidenisochema.com
A typical PCT isotherm for the LaNi₅-H₂ system displays three distinct regions:
α-phase (Solid Solution): At low hydrogen pressures, hydrogen atoms dissolve in the metallic lattice of LaNi₅, forming a solid solution. In this phase, the pressure increases significantly with a small increase in hydrogen concentration. mdpi.com
α + β-phase (Plateau Region): As the hydrogen pressure increases, the material begins a phase transition to the β-phase hydride (LaNi₅H₆). This phase coexistence is characterized by a relatively flat plateau where the pressure remains almost constant while the hydrogen concentration increases significantly. mdpi.commicromeritics.com This plateau pressure is a critical characteristic for hydrogen storage applications.
β-phase (Hydride Phase): Once the α-phase has been completely converted to the β-phase, a further increase in hydrogen pressure results in only a small increase in the amount of absorbed hydrogen. mdpi.com
The temperature has a significant impact on the PCT isotherms. As the temperature increases, the plateau pressure for hydrogen absorption also increases, which is consistent with the exothermic nature of the hydride formation process. mdpi.commicromeritics.com Higher temperatures require more pressure to store the same amount of hydrogen. mdpi.com At higher temperatures, there can also be an indication of an intermediate γ phase forming between the α and β phases. hidenisochema.com
Table 1: Effect of Temperature on LaNi₅-H₂ Isotherms
| Temperature | Plateau Pressure | Hydrogen Storage Capacity |
|---|---|---|
| Lower Temperature | Lower | Higher |
| Higher Temperature | Higher | Lower |
Enthalpy and Entropy Determinations for Hydride Formation Reactions
The thermodynamics of the hydride formation reaction in lanthanum-nickel compounds can be described by the changes in enthalpy (ΔH) and entropy (ΔS). The enthalpy of formation is a measure of the heat released during the exothermic absorption of hydrogen, while the entropy change reflects the change in disorder of the system.
The Van't Hoff equation is commonly used to determine these thermodynamic parameters from the variation of the plateau pressure with temperature. The enthalpy of formation for LaNi₅ hydride is consistently reported in the range of -29 to -32 kJ/mol H₂. micromeritics.comdtu.dk One study found an average ΔH value of -15.6 kJ/mol ½H₂, which is in good agreement with the literature. hidenisochema.com Another investigation calculated the enthalpy of formation to be -31.1 kJ/mol H₂. dtu.dk
Calorimetric studies have also been employed to measure the partial enthalpies of H₂ solution in activated LaNi₅. bohrium.com The standard entropies (S°) at 298.15 K for LaNi₅, α-LaNi₅H₀.₃₆, and β-LaNi₅H₆.₃₉ have been determined to be 209.9 J K⁻¹ mol⁻¹, 214.1 J K⁻¹ mol⁻¹, and 271.7 J K⁻¹ mol⁻¹, respectively. iaea.org These values, in conjunction with other thermochemical data, allow for the calculation of the entropy and enthalpy of formation for the β-phase hydride. iaea.org
Table 2: Thermodynamic Properties of LaNi₅ Hydride Formation
| Thermodynamic Parameter | Value | Reference |
|---|---|---|
| Enthalpy of Formation (ΔH) | -30.295 kJ/mol | micromeritics.com |
| Enthalpy of Formation (ΔH) | -31.1 kJ/mol H₂ | dtu.dk |
| Standard Entropy (S°) of LaNi₅ | 209.9 J K⁻¹ mol⁻¹ | iaea.org |
| Standard Entropy (S°) of α-LaNi₅H₀.₃₆ | 214.1 J K⁻¹ mol⁻¹ | iaea.org |
| Standard Entropy (S°) of β-LaNi₅H₆.₃₉ | 271.7 J K⁻¹ mol⁻¹ | iaea.org |
Hydrogen Isotope Effects on Thermodynamic Properties (H, D, T)
The thermodynamic properties of lanthanum-nickel hydrides are influenced by the isotopic nature of hydrogen (protium (H), deuterium (B1214612) (D), and tritium (B154650) (T)). The absorption/desorption plateau pressures for deuterium are higher than those for hydrogen at the same temperature. researchgate.net This isotope effect is also observed with tritium.
Studies on the effects of tritium aging on LaNi₅ have shown significant changes in the desorption isotherms. iaea.org For instance, tritium aging can lead to a 50% decrease in the equilibrium desorption pressure at 373 K. iaea.org Furthermore, the enthalpy (ΔH) and entropy (ΔS) of formation increase. For an aged LaNi₅ sample, ΔH increased from 34.5 kJ·mol⁻¹ to 42.5 kJ·mol⁻¹, and ΔS increased from 105 J·mol⁻¹·K⁻¹ to 128 J·mol⁻¹·K⁻¹. iaea.org In LaNi₄.₂₅Al₀.₇₅, aging with tritium also results in a decreased isotherm plateau pressure and an increased plateau slope. ans.org
The isotope separation factor, which is a measure of the preference of the material to absorb one isotope over another, is also an important consideration. For LaNi₅, the separation of hydrogen and deuterium has been attributed to the difference in diffusivity between the two isotopes. researchgate.net
Cyclic Stability and Degradation Phenomena
The long-term performance of lanthanum-nickel compounds for hydrogen storage is dependent on their stability over repeated absorption and desorption cycles.
Analysis of Capacity Retention and Pulverization Effects
During repeated hydrogen absorption and desorption cycles, lanthanum-nickel alloys undergo significant stress due to the lattice expansion and contraction upon hydride formation and decomposition. This process, known as pulverization, leads to the fracturing of the material into smaller particles. tue.nl
This pulverization increases the surface area, which can initially enhance the kinetics of hydrogen absorption. However, over many cycles, it contributes to the degradation of the hydrogen storage capacity. The hydrogen storage capacity of LaNi₅ was observed to decrease by 35% after 2000 cycles. researchgate.net In another study, the storage capacity was reduced by 87% after 3150 cycles, and the plateau region of the PCT isotherm disappeared. researchgate.net The substitution of nickel with other elements, such as aluminum, has been shown to improve cyclic stability. For example, LaNi₄.₇Al₀.₃ showed a capacity degradation of only 13% under the same cycling conditions that caused a 35% degradation in LaNi₅. researchgate.net
Table 3: Cyclic Stability of Lanthanum-Nickel Compounds
| Compound | Number of Cycles | Capacity Degradation | Reference |
|---|---|---|---|
| LaNi₅ | 2000 | 35% | researchgate.net |
| LaNi₄.₇Al₀.₃ | 2000 | 13% | researchgate.net |
| LaNi₅ | 3150 | 87% | researchgate.net |
Identification of Degradation Mechanisms and Oxidation Products
The degradation of lanthanum-nickel hydrides during cycling can be attributed to both intrinsic and extrinsic mechanisms.
Intrinsic Degradation: This form of degradation occurs even in the absence of impurities. One identified intrinsic mechanism is the disproportionation or phase separation of the LaNi₅ alloy. researchgate.net After extensive cycling, the LaNi₅ phase can decompose into stable lanthanum hydride (LaH₂) and nickel metal clusters. researchgate.net The formation of these stable hydrides reduces the amount of LaNi₅ available for reversible hydrogen storage, thus decreasing the capacity. researchgate.netbohrium.com
Extrinsic Degradation: This is often caused by the presence of impurities, such as oxygen and water, in the hydrogen gas. The fresh, reactive surfaces created by pulverization are susceptible to oxidation. Lanthanum, being more reactive than nickel, preferentially oxidizes. frontiersin.org This leads to the formation of stable surface oxides like lanthanum oxide (La₂O₃) and lanthanum hydroxide (La(OH)₃). frontiersin.org These surface layers can block the active sites for hydrogen dissociation and absorption, leading to a loss of storage capacity. frontiersin.org The partial substitution of nickel with aluminum has been found to increase the resistance to this external degradation. researchgate.net
Strategies for Enhancing Cycling Performance through Compositional Modification
The long-term cycling stability of lanthanum-nickel (LaNi5) alloys is a critical factor for their practical application in hydrogen storage. During repeated hydrogen absorption and desorption cycles, these materials undergo significant mechanical stress due to lattice expansion and contraction, leading to particle pulverization, an increase in surface area, and enhanced susceptibility to degradation. A primary degradation mechanism is the disproportionation of the LaNi5 alloy into stable lanthanum hydride (LaH₂) or lanthanum hydroxide (La(OH)₃) and nickel precipitates, resulting in a loss of reversible hydrogen storage capacity. researchgate.netbohrium.com To mitigate these degradation effects and enhance cycling performance, various strategies involving compositional modification have been extensively researched. These strategies primarily involve the partial substitution of lanthanum (A-site) or nickel (B-site) with other elements.
B-Site Substitution (Nickel Substitution)
Partial substitution of nickel in the LaNi₅ structure is a widely adopted method to improve cycling stability. By introducing different elements into the 'B' site of the AB₅ crystal structure, it is possible to modify the alloy's geometric and electronic properties, thereby enhancing its resistance to degradation.
Cobalt (Co): The substitution of nickel with cobalt is a common and effective strategy. Cobalt addition enhances the thermodynamic stability of the alloy, which in turn improves its resistance to disproportionation. researchgate.net Studies on LaNi₅₋ₓCoₓ alloys have shown that increasing the cobalt content leads to a larger cell volume, resulting in a more stable hydride phase and lower plateau pressures. bohrium.com During extended cycling, an intermediate gamma (γ) phase can emerge, which acts as a buffer to relieve microstrains within the crystal lattice. researchgate.netbohrium.com This buffering effect slows down the rate of capacity degradation. For example, the substitution of Co can significantly improve the crystal structure and increase particle size retention over long-term cycling. researchgate.netbohrium.com
Aluminum (Al): Aluminum is another key substituting element that enhances cycling performance. The introduction of aluminum into the LaNi₅ lattice has been shown to significantly reduce capacity degradation. A comparative study demonstrated that after 2000 hydrogen absorption-desorption cycles, the hydrogen storage capacity of LaNi₅ degraded by 35%, whereas the capacity of LaNi₄.₇Al₀.₃ degraded by only 13%. researchgate.netjst.go.jp This improvement is largely attributed to the increased resistance of the aluminum-containing alloy to the disproportionation reaction that leads to the formation of nickel precipitates. researchgate.netjst.go.jp
The following table summarizes the effects of substituting nickel with various elements on the cycling performance of LaNi₅-based alloys.
| Substituted Alloy | Number of Cycles | Capacity Degradation | Key Findings | Reference(s) |
| LaNi₅ | 2000 | 35% | High degradation due to disproportionation. | researchgate.netjst.go.jp |
| LaNi₄.₇Al₀.₃ | 2000 | 13% | Increased resistance to disproportionation and Ni precipitation. | researchgate.netjst.go.jp |
| LaNi₅₋ₓCoₓ (x=0.25-0.75) | 1000 | Slower degradation than LaNi₅ | Formation of a γ phase acts as a buffer, relieving microstrains. | researchgate.netbohrium.com |
| LaNi₄.₈Sn₀.₂ | Not specified | Improved stability | Increased cell volume enhances cycling stability. | ias.ac.in |
A-Site Substitution (Lanthanum Substitution)
Modifying the 'A' site by partially replacing lanthanum with other rare earth or alkaline earth metals can also significantly influence the cycling stability. These substitutions primarily alter the cell volume and the electronic properties of the parent alloy.
Cerium (Ce) and Yttrium (Y): The development of multi-element, A-site substituted alloys has led to materials with exceptionally long cycle lives. For instance, alloys with compositions like La₀.₆Ce₀.₃Y₀.₁Ni₃.₇Co₀.₇₅Mn₀.₃Al₀.₃₅ and La₀.₅₅Ce₀.₃Y₀.₁₅Ni₃.₇Co₀.₇₅Mn₀.₃Al₀.₃₅ have demonstrated ultra-long cycle lives of 1325 and 1407 cycles, respectively. rsc.org This represents a nearly threefold improvement over standard commercial alloys and is achieved by creating a more corrosion-resistant material. rsc.org
Yttrium (Y) and Magnesium (Mg): In superlattice structures like La₂₋ₓYₓMgNi₉, the partial substitution of lanthanum with yttrium has been shown to maintain a high reversible hydrogen storage capacity of approximately 1.5 wt.% while influencing the hydride's properties based on the degree of substitution. researchgate.net The presence of magnesium in such superlattice structures can significantly inhibit phase decomposition during hydrogen cycling. researchgate.net
The table below details research findings on A-site substitutions for enhanced cycling performance.
| Substituted Alloy | Cycle Life | Reversible H₂ Capacity | Key Findings | Reference(s) |
| La₀.₆Ce₀.₃Y₀.₁Ni₃.₇Co₀.₇₅Mn₀.₃Al₀.₃₅ | 1325 cycles | Not specified | Enhanced corrosion resistance leads to ultra-long cycle life. | rsc.org |
| La₀.₅₅Ce₀.₃Y₀.₁₅Ni₃.₇Co₀.₇₅Mn₀.₃Al₀.₃₅ | 1407 cycles | Not specified | Nearly triple the cycle life of commercial alloys. | rsc.org |
| La₂₋ₓYₓMgNi₉ | Not specified | ~1.5 wt.% | Properties are directly related to the extent of Y→La substitution. | researchgate.net |
By strategically selecting and combining substituting elements for both the lanthanum and nickel sites, it is possible to engineer lanthanum-nickel compounds with significantly improved resistance to degradation, leading to longer service life for hydrogen storage applications.
Catalytic Applications and Reaction Mechanisms of Lanthanum Nickel Compounds
Catalytic Activity of Lanthanum Nickelate Perovskites (LaNiO₃-based)
Lanthanum nickelate (LaNiO₃) perovskites serve as robust catalyst precursors. Their primary advantage lies in their ability to generate highly dispersed nickel metal nanoparticles supported on a lanthanum oxide (La₂O₃) matrix upon reduction. jlu.edu.cn This in-situ formation of the active catalyst, a process known as exsolution, results in strong metal-support interactions that prevent the sintering of nickel particles and suppress the formation of carbon deposits (coke), a common cause of deactivation in traditional nickel-based catalysts. jlu.edu.cnacs.org The perovskite's structure and performance can be finely tuned by modifying preparation methods or through partial substitution at the lanthanum or nickel sites. researchgate.netresearchgate.net
LaNiO₃-based materials are highly effective catalysts for converting methane (B114726) into synthesis gas (syngas), a valuable mixture of hydrogen (H₂) and carbon monoxide (CO). mdpi.comjst.go.jp This is achieved through two primary methods: CO₂ reforming (dry reforming) and steam reforming.
During the reaction, the LaNiO₃ perovskite structure decomposes to form the active catalytic system, Ni/La₂O₃. researchgate.net The lanthanum oxide support is not merely a passive carrier; it actively participates in the reaction. For instance, in CO₂ reforming, the basic nature of La₂O₃ facilitates the adsorption and activation of acidic CO₂ molecules, forming lanthanum oxycarbonate (La₂O₂CO₃) species. researchgate.netcapes.gov.br These species can then react with carbon deposits on the nickel surface, effectively cleaning the catalyst and maintaining its activity over extended periods. capes.gov.br This dual-function mechanism, where methane is activated on the nickel sites and CO₂ is activated on the support, contributes to the catalyst's high efficiency and stability. capes.gov.br
The performance of these catalysts is significantly influenced by factors such as calcination temperature. Studies have shown that increasing the calcination temperature of LaNiO₃ (from 600 °C to 800 °C) can lead to stronger metal-support interactions and smaller reduced Ni⁰ grains, which enhances methane conversion and improves resistance to carbon deposition. sci-hub.setandfonline.com A steam-to-carbon ratio of 1.5 has been identified as optimal for methane steam reforming over LaNiO₃ calcined at 800 °C. researchgate.netsci-hub.setandfonline.com Furthermore, doping the perovskite structure, such as substituting aluminum (Al) for nickel in LaNiₓAl₁₋ₓO₃, can stabilize the structure under reaction conditions and improve long-term performance, with LaNi₀.₃Al₀.₇O₃ showing stable, high conversion rates for over 170 hours. mdpi.comjst.go.jp
Table 1: Performance of LaNiO₃-based Catalysts in Methane Reforming
| Catalyst | Reforming Type | Temperature (°C) | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Source(s) |
| LaNiO₃ | Dry Reforming | 700 | ~65 | ~75 | ~0.9 | rsc.org |
| LaNi₀.₃Al₀.₇O₃ | Dry Reforming | 750 | >90 | ~98 | ~1.0 | mdpi.comjst.go.jp |
| LaNi₀.₃Al₀.₇O₃ | Steam Reforming (H₂O/CH₄=3) | 750 | ~100 | N/A | ~3.0 | mdpi.comjst.go.jp |
| LaNiO₃ (calcined at 800°C) | Steam Reforming (S/C=1.5) | 850 | >95 | N/A | N/A | tandfonline.com |
| La₀.₇Ca₀.₃NiO₃ | Dry Reforming | 800 | 98.05 | N/A | 0.98 | mdpi.com |
LaNiO₃ perovskites are also active catalysts for the partial oxidation of methane (POM), a process that converts methane and oxygen directly into syngas. This reaction is highly exothermic and operates at very short contact times. acs.org Similar to reforming processes, the LaNiO₃ perovskite is transformed into its catalytically active form, Ni⁰/La₂O₃, during the initial phase of the reaction. acs.org
Research has shown that unmodified LaNiO₃ exhibits high activity and selectivity for this conversion. acs.org However, attempts to modify the structure by substituting lanthanum with calcium (Ca) or strontium (Sr), or by replacing nickel with cobalt (Co), have been found to significantly decrease both the catalyst's activity and its selectivity towards syngas production. acs.org A study using a LaNiO₃/Al₂O₃ catalyst at 800 °C reported a methane conversion of 46%, with high selectivity for CO (79.3%) and H₂ (52.4%), demonstrating the viability of this method for syngas production. mdpi.com
Table 2: Catalytic Performance of LaNiO₃ in Oxidative Methane Conversion
| Catalyst | Temperature (°C) | CH₄ Conversion (%) | CO Selectivity (%) | H₂ Selectivity (%) | Source(s) |
| LaNiO₃/Al₂O₃ | 800 | 46 | 79.3 | 52.4 | mdpi.com |
The conversion of biomass-derived bio-oil into hydrogen is a promising avenue for renewable energy production, and LaNiO₃-based catalysts are well-suited for this application. researchgate.netsci-hub.se Bio-oil is a complex mixture of organic compounds, and its conversion is often studied using model compounds like acetic acid, glycerol, or acetone (B3395972). sci-hub.sefrontiersin.orgmdpi.com The catalytic steam reforming of bio-oil over lanthanum-nickel catalysts yields a hydrogen-rich gas.
The underlying mechanism again involves the reduction of the perovskite to form highly dispersed nickel nanoparticles on a lanthanum oxide support. sci-hub.se This configuration is highly active and resistant to the severe coking that is often a challenge in bio-oil reforming. The introduction of a second metal into the perovskite structure can further enhance performance. For example, a LaNi₀.₅Co₀.₅O₃ catalyst demonstrated an 83% hydrogen yield and 95% conversion of simulated bio-oil at 650 °C. researchgate.net Similarly, a three-dimensional LaNiO₃ catalyst used for reforming a blend of acetic acid and acetone achieved a hydrogen yield of 93.5% at 600 °C and remained stable for over 15 hours. mdpi.comfrontiersin.org
Table 3: Hydrogen Production from Bio-oil Reforming using LaNiO₃-based Catalysts
| Catalyst | Feed (Model Compound) | Temperature (°C) | H₂ Yield (%) | Feed Conversion (%) | Source(s) |
| LaNi₀.₅Co₀.₅O₃ | Simulated Bio-oil | 650 | 83 | 95 | researchgate.net |
| 3D-LaNiO₃ | Acetic Acid + Acetone | 600 | 93.5 | >90 | mdpi.comfrontiersin.org |
| LaNiO₃ (E) | Bio-glycerol | Optimized | 70 (selectivity) | 72 | mdpi.com |
Catalytic Properties of Lanthanum-Nickel Intermetallic Compounds and Hydrides
Beyond perovskite oxides, lanthanum-nickel intermetallic compounds, such as LaNi₅, and their corresponding hydrides exhibit unique catalytic properties. These materials, known for their ability to reversibly store hydrogen, can act as highly efficient catalysts, particularly for hydrogenation reactions. rsc.orgfrontiersin.org Their catalytic behavior often involves novel mechanisms where the bulk and surface of the material undergo dynamic changes under reaction conditions.
The intermetallic compound LaNi₅ has shown remarkable and stable activity for ammonia (B1221849) (NH₃) synthesis, a reaction that is notoriously difficult to catalyze with inexpensive, non-noble metals like nickel. researchgate.netacs.org The catalytic performance of LaNi₅ is significantly higher than other nickel-based catalysts and is comparable to some ruthenium-based systems. acs.org
The high activity is not derived from the intermetallic compound itself but from a unique transformation it undergoes during the reaction. Under ammonia synthesis conditions, the LaNi₅ surface decomposes and reorganizes into a Ni-LaN (lanthanum nitride) core-shell nanostructure. researchgate.netsci-hub.seacs.org This in-situ-generated structure is the true active catalyst. The reaction proceeds via a dual-site mechanism: the LaN surface, with its nitrogen vacancies, is adept at binding and activating dinitrogen (N₂) molecules, while the metallic nickel sites efficiently dissociate hydrogen (H₂) molecules. researchgate.netmdpi.com This separation of functions overcomes the traditional limitations of nickel catalysts and enables a highly efficient reaction pathway. A nanoparticle LaNi₅ catalyst was reported to achieve an ammonia synthesis rate of 4500 μmol·g⁻¹·h⁻¹ at 400 °C and 0.1 MPa. mdpi.comresearchgate.netacs.org
Table 4: Ammonia Synthesis Activity over LaNi₅-derived Catalysts
| Catalyst | Temperature (°C) | Pressure (MPa) | NH₃ Synthesis Rate (μmol·g⁻¹·h⁻¹) | Activation Mechanism | Source(s) |
| LaNi₅ nanoparticles | 400 | 0.1 | 4500 | Surface decomposition to Ni-LaN core-shell structure | mdpi.comresearchgate.netacs.org |
| Ni/LaN | 400 | 0.1 | ~3000 | Dual-site activation on Ni and LaN | researchgate.net |
The catalytic application of LaNi₅ intermetallics in the hydrogenation of carbon monoxide (CO) to produce methanol (B129727) presents a different mechanism compared to ammonia synthesis. While LaNi₅ can catalyze CO hydrogenation, it typically functions as a catalyst precursor that decomposes under the reaction conditions. tandfonline.com
During CO hydrogenation, the oxygen present in the carbon monoxide molecule causes the LaNi₅ intermetallic to transform into a composite material consisting of nickel (Ni) nanoparticles supported on lanthanum oxide (La₂O₃). jst.go.jptandfonline.com The catalytic activity observed in these systems is therefore attributed to this resulting Ni/La₂O₃ composite, not to the intrinsic properties of the intermetallic compound or its hydride. tandfonline.com The strong interaction between the highly dispersed nickel particles and the lanthanum oxide support in the decomposed catalyst is crucial for its performance. This behavior highlights that for certain reactions, the value of LaNi₅ lies in its ability to generate a stable and active supported metal catalyst in-situ.
Selective Semi-hydrogenation of Acetylene (B1199291)
The selective semi-hydrogenation of acetylene to ethylene (B1197577) is a critical industrial process for purifying ethylene streams, as even trace amounts of acetylene can poison polymerization catalysts. researchgate.net While palladium-based catalysts are the industry standard, their high cost has driven research into more economical alternatives, including those based on nickel. researchgate.netmdpi.com Lanthanum-nickel compounds have been explored in this context, where the interaction between lanthanum and nickel is crucial for achieving high selectivity and activity.
The reaction mechanism for acetylene hydrogenation over nickel surfaces generally involves the competitive adsorption of acetylene and ethylene. rsc.org The primary goal is to hydrogenate acetylene to ethylene while preventing the subsequent hydrogenation of ethylene to ethane (B1197151) and avoiding oligomerization reactions that form "green oil," which deactivates the catalyst. researchgate.netosti.gov The reaction pathway typically proceeds through the formation of a vinyl intermediate (*CH=CH2) on the catalyst surface, which then reacts with another adsorbed hydrogen atom to form ethylene. osti.gov A competing pathway can lead to the over-hydrogenation to ethane. rsc.org
Studies on nickel-based catalysts have shown that modifying the electronic properties and geometry of the active sites can significantly enhance ethylene selectivity. For instance, creating intermetallic compounds, such as nickel-gallium (Ni-Ga), can isolate nickel atoms and weaken the adsorption of ethylene, thereby preventing its further hydrogenation. rsc.orgnih.gov While not directly focused on lanthanum, these findings highlight a key strategy: the geometric and electronic modification of Ni sites. In lanthanum-nickel systems, lanthanum oxide can act as a support or promoter, influencing the dispersion and electronic state of the nickel nanoparticles. This modification can lead to a decrease in the adsorption energy of ethylene relative to acetylene, favoring ethylene desorption before it can be further hydrogenated. rsc.org
Radiotracer studies on nickel-silica catalysts have identified different types of active sites responsible for acetylene hydrogenation to ethylene, direct conversion of acetylene to ethane, and ethylene hydrogenation. rsc.org The selectivity of the catalyst is determined by the relative prevalence and activity of these sites. The role of lanthanum as a promoter is to favorably alter the distribution and nature of these active sites on the nickel surface.
Performance of Ni-based Catalysts in Acetylene Hydrogenation
| Catalyst | Reaction Temperature (°C) | Acetylene Conversion (%) | Ethylene Selectivity (%) | Key Finding |
|---|---|---|---|---|
| Ni-Ga/α-Al2O3 | ~120-240 | Up to 100 | Comparable to Pd-Ag | Ga modifies Ni sites, enhancing selectivity. osti.gov |
| Ni/MgAl2O4 | 140 | >99 | >80 | Spinel support improves performance and stability. researchgate.net |
| NiFeCuGaGe/SiO2 | N/A | Complete | Inhibited ethylene overhydrogenation | High-entropy intermetallic design isolates Ni sites. nih.gov |
| Ni-silica | N/A | N/A | 76 | Identified multiple active sites for different reaction pathways. rsc.org |
Mechanistic Studies of Catalytic Processes
The catalytic behavior of lanthanum-nickel compounds is intrinsically linked to their surface properties. The composition of the surface, the nature of the active sites, and the way reactants adsorb and interact on these sites are determining factors for both activity and selectivity.
In many lanthanum-nickel catalysts, the active sites are metallic nickel nanoparticles. jchemrev.com The role of lanthanum, often present as lanthanum oxide (La₂O₃) or lanthanum oxycarbonate (La₂O₂CO₃), is multifaceted. It can act as a structural support that improves the dispersion and thermal stability of the nickel particles, preventing their sintering at high reaction temperatures. acs.orgmdpi.com Furthermore, the interface between the nickel nanoparticles and the lanthanum-based support is often where crucial catalytic steps occur.
A key aspect of the support's role is its basicity. Lanthanum oxide is a basic oxide, and its presence can increase the number of basic sites on the catalyst surface. mdpi.comosti.gov These sites can enhance the adsorption of acidic molecules like CO₂. For instance, in CO₂ methanation, stronger adsorption of CO₂ on lanthana-alumina supports acts as a "reactant reservoir," promoting the reaction. osti.gov The formation of surface carbonates on La₂O₂CO₃ has been shown to be an effective pathway for CO₂ activation. acs.orgmdpi.com
Oxygen vacancies at the metal-support interface (e.g., Ni–Oᵥ–La) are another critical feature. These vacancies can enhance the adsorption and dissociation of reactants. acs.org For example, in CO₂ hydrogenation, interfacial oxygen vacancies were found to promote H₂ adsorption. acs.org Similarly, in dry reforming of methane, the redox properties and oxygen mobility of the catalyst, often enhanced by creating oxygen vacancies through doping, are crucial for gasifying coke deposits and maintaining catalyst stability. mdpi.com The interaction between nickel and the lanthanum-containing support can also influence the electronic properties of the nickel active sites, altering their reactivity. The formation of bonds between residual elements from precursors (like chlorine from LaCl₃) and nickel can poison these active sites, reducing the catalyst's effectiveness by blocking the sites where reactants would normally adsorb. nih.govmdpi.com
To understand the dynamic nature of catalysts under reaction conditions, in-situ and operando characterization techniques are indispensable. acs.org These methods allow researchers to observe the structural and chemical transformations of the catalyst as they happen, providing insights that are not accessible through ex-situ analysis of the fresh or spent catalyst.
In-situ X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the electronic state and local atomic environment of nickel atoms during catalytic processes. acs.orgosti.govrsc.org For example, in-situ XAS studies on LaNiO₃ perovskite precursors during H₂ activation have revealed the stepwise reduction of Ni³⁺ to Ni²⁺ and finally to metallic Ni⁰, which constitutes the active phase. rsc.orgresearchgate.net These studies can quantify the different nickel phases present at various temperatures and reaction stages. rsc.org In electrocatalysis, in-situ XAS has been used to track the change in the oxidation state of nickel in LaNiO₃ during the oxygen evolution reaction (OER), showing an increase in the Ni oxidation state with applied potential. researchgate.netresearchgate.netmdpi.com
In-situ Raman spectroscopy is another valuable technique, particularly for observing changes in the catalyst's surface structure. It has been employed to monitor the surface reconstruction of LaNiO₃ during OER, revealing a transformation from corner-sharing to edge-sharing NiO₆ octahedra, which is believed to be a more active structure. researchgate.netnih.gov
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS) provides information about the elemental composition and chemical states on the catalyst's surface under near-ambient pressures, bridging the "pressure gap" between ultra-high vacuum surface science and real-world catalysis. rsc.org This technique has been used to study the surface transformation of LaNiO₃ perovskite precursors during activation, complementing bulk-sensitive techniques like XAS. rsc.org Together, these operando methods provide a comprehensive picture of how lanthanum-nickel catalysts evolve and function during a reaction, linking their dynamic structure to their catalytic performance. acs.orgosti.gov
The method of synthesis and the choice of precursor materials have a profound impact on the final properties and catalytic performance of lanthanum-nickel compounds. Many high-performance catalysts are derived from the controlled decomposition of complex precursors, such as perovskite-type oxides (LaNiO₃). rsc.orgresearchgate.net
The thermal treatment of a LaNiO₃ perovskite precursor under a reducing atmosphere (e.g., H₂) leads to its decomposition into highly dispersed metallic nickel nanoparticles supported on lanthanum oxide (La₂O₃). rsc.orgresearchgate.net This process, known as exsolution, can generate catalysts with strong metal-support interactions, small and uniform Ni particle sizes, and high resistance to sintering. rsc.org The temperature of this reduction treatment is a critical parameter. For instance, in CO₂ methanation, activating the LaNiO₃ precursor at 600°C resulted in significantly higher catalytic activity compared to activation at 400°C or a conventionally prepared Ni/La₂O₃ catalyst. rsc.org This is because the higher temperature ensures the complete transformation of the perovskite into the active Ni⁰/La₂O₃ phase. rsc.org The reduction of LaNiO₃ often proceeds in steps, first forming an intermediate phase like La₂Ni₂O₅ or La₂NiO₄ before the final reduction to Ni⁰ and La₂O₃. rsc.orgresearchgate.net
The choice of the initial lanthanum salt precursor can also be critical. Studies have shown that using lanthanum chloride (LaCl₃) instead of lanthanum nitrate (B79036) (La(NO₃)₃) can be detrimental to catalytic activity. nih.govmdpi.com Residual chlorine from the chloride precursor can poison the catalyst by forming nickel-chlorine bonds on the surface, which reduces the number of available active sites. nih.govresearchgate.net
Other synthesis methods, like co-precipitation, are also used. For instance, LaNiO₃ nanoparticles have been synthesized via a co-precipitation–flux method, where the decomposition of lanthanum hydroxide (B78521) and nickel hydroxide precursors is promoted by a sodium nitrate flux. researchgate.net The conditions of this process, such as the presence of certain anions and the amount of flux, affect the purity and particle size of the resulting LaNiO₃ nanoparticles. researchgate.net Similarly, Ni-doped La₂(CO₃)₂ microflowers have been synthesized using a co-precipitation method with urea, which acts as a surfactant to control the morphology. acs.org The subsequent calcination of these structures influences the final crystallite size and defect density. acs.org These examples underscore the importance of controlling the precursor decomposition and nanoparticle formation stages to tailor the catalyst's structure at the nanoscale.
Effect of Precursor and Treatment on La-Ni Catalyst Formation
| Precursor System | Treatment/Process | Resulting Structure | Key Observation |
|---|---|---|---|
| LaNiO₃ Perovskite | Reduction in H₂ at 400-600°C | Ni⁰ nanoparticles on La₂O₃ | Higher reduction temperature (600°C) leads to complete perovskite decomposition and higher catalytic activity. rsc.org |
| LaNiO₃ Perovskite | Reduction in H₂ | Ni⁰ and La₂O₃ | Reduction occurs in two steps, via a La₂Ni₂O₅ intermediate. researchgate.net |
| Ni on La₂O₃-Al₂O₃ | Impregnation with La(NO₃)₃ vs. LaCl₃ | 20%Ni/5%La₂O₃–95%Al₂O₃ | The chloride precursor leads to chlorine poisoning of Ni active sites, reducing catalyst activity. nih.govmdpi.com |
| La(OH)₃ + Ni(OH)₂ | Co-precipitation with NaNO₃ flux | LaNiO₃ nanoparticles | The amount of flux affects the purity and particle size of the final product. researchgate.net |
| La(NO₃)₃ + Ni(NO₃)₂ | Co-precipitation with urea, then calcination | Ni-doped La₂(CO₃)₂ | Ni doping decreases crystallite size and increases lattice strain. acs.org |
Electrocatalytic Applications
Lanthanum-nickel compounds, particularly perovskite oxides like LaNiO₃ and intermetallics like LaNi₅, have emerged as promising, cost-effective electrocatalysts for key energy conversion reactions, such as the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). researchgate.netfu-berlin.de
For the OER, which is a critical half-reaction in water splitting and metal-air batteries, LaNiO₃ shows high intrinsic activity. researchgate.net The performance of these materials can be significantly enhanced through strategic modifications. Doping the perovskite structure is a common approach. For example, introducing iron (Fe) into the B-site or strontium (Sr) into the A-site of LaNiO₃ has been shown to boost OER activity. researchgate.netuq.edu.au Strontium doping can promote the formation of more active Ni(III) species and optimize the surface Ni/Fe ratio, which enhances the intrinsic activity of the catalytic sites. researchgate.netuq.edu.au
A crucial phenomenon in the electrocatalysis of these materials is surface reconstruction. Under OER conditions, the initial perovskite surface often undergoes transformation into a more active, amorphous or nanocrystalline (oxy)hydroxide layer. researchgate.netresearchgate.net For example, a ferric ion pre-etching strategy applied to LaNiO₃ was shown to accelerate this surface reconstruction by corroding La-O sites, which lowers the energy barrier for the transformation and creates more active sites. researchgate.netnih.gov In-situ studies have visualized this transformation, showing the formation of edge-sharing NiO₆ structures from corner-sharing ones, which are more favorable for the OER mechanism. researchgate.netnih.gov
Electrocatalytic Performance of Lanthanum-Nickel Materials
| Material | Reaction | Key Feature/Modification | Performance Metric | Finding |
|---|---|---|---|---|
| LaNiO₃ | OER | Ferric ion pre-etching | Activity superior to RuO₂ | Pre-etching accelerates surface reconstruction into a highly active phase. researchgate.netnih.gov |
| La₁₋ₓSrₓNi₀.₅Fe₀.₅O₃ | OER | A-site Sr-doping | High intrinsic activity | Sr promotes the formation of active Ni(III) sites. researchgate.netuq.edu.au |
| Ni-doped La₂(CO₃)₂ | OER | Ni-doping | Enhanced electrocatalytic activity | Ni doping tunes electronic conductivity and lowers formation energy. acs.org |
| Ni-Fe-Mo-C-LaNi₅ | HER | Porous composite structure | Exchange current density: 9.9 × 10⁻⁴ A cm⁻² | LaNi₅ acts as a hydrogen storage component, enhancing H adsorption. rsc.org |
| LaNi₅ | HER | Used as a co-catalyst | Enhances performance of Ni₂P, Ag, Cu | LaNi₅ enriches the adsorption of hydrogen intermediates. rsc.org |
| Bulk LaNi₅ | OER | Hydrogen-induced lattice distortion | Low overpotential (e.g., 340 mV @ 100 mA cm⁻²) | Hydrogen processing facilitates surface reconstruction into active γ-NiOOH. fu-berlin.de |
Electrochemical Properties and Applications of Lanthanum Nickel Systems
La-Ni Based Alloys as Electrode Materials in Energy Storage Devices
Lanthanum-nickel (La-Ni) based alloys, particularly those with an AB₅-type structure like LaNi₅, have been foundational materials in the development of energy storage devices. diva-portal.orgmetu.edu.tr Their ability to reversibly absorb and desorb large amounts of hydrogen makes them suitable for use as the negative electrode material in nickel-metal hydride (Ni-MH) batteries. researchgate.net These alloys are a key component in a battery system that also includes a nickel hydroxide (B78521) positive electrode and a potassium hydroxide electrolyte. researchgate.netsigmaaldrich.com The fundamental charge-discharge mechanism involves the transfer of protons between the nickel hydroxide and the metal hydride electrode. sigmaaldrich.com
Performance as Negative Electrodes in Nickel-Metal Hydride (Ni-MH) Batteries
La-Ni based alloys serve as the active material for the negative electrode in Ni-MH batteries. mdpi.comeolss.net The intermetallic compound LaNi₅ was one of the pioneering materials in this field, demonstrating the viability of using hydrogen-absorbing alloys for electrochemical energy storage. diva-portal.orgmetu.edu.tr While pure LaNi₅ has a theoretical discharge capacity of approximately 360 mAh/g, its practical application has been hindered by poor cycling stability. diva-portal.orgscielo.br
Research has since focused on multicomponent alloys, often based on LaNi₅ or other La-Mg-Ni superlattice structures (like AB₃, A₂B₇, and A₅B₁₉ types), to enhance performance. worldscientific.compcmm.org.ua For instance, a La₀.₇Mg₀.₃Al₀.₃Mn₀.₄Co₀.₅Ni₃.₈ alloy achieved a mean discharge capacity of 384 mAh/g. scientific.net Similarly, La-Mg-Ni based superlattice alloys have demonstrated high capacities, with some A₂B₇-A₇B₂₃ biphase alloys reaching between 402-413 mAh/g. jmst.org Nanostructured LaNi₅ synthesized via the sol-gel method has shown rapid activation, reaching a maximum capacity of 180 mAh/g within the first five cycles. ect-journal.kzresearcher.life The performance of these electrodes is often evaluated by their maximum discharge capacity, which can be influenced by factors such as alloy composition and preparation method.
| Alloy Composition | Maximum Discharge Capacity (mAh/g) | Reference(s) |
| La₀.₇Mg₀.₃Al₀.₃Mn₀.₄Co₀.₅Ni₃.₈ | 384 | scientific.net |
| La-Mg-Ni (A₂B₇-A₇B₂₃ biphase) | 402-413 | jmst.org |
| La₂MgNi₉ (annealed) | ~400 | ntnu.no |
| La₁.₉Mg₁.₁Ni₉ (annealed) | ~400 | ntnu.no |
| La₁.₈Mg₁.₂Ni₉ (annealed) | ~400 | ntnu.no |
| LaY₂Ni₁₀ (x=0.5 Mn substitution) | 392.9 | hydride-msu.ru |
| Nanostructured LaNi₅ (sol-gel) | 180 | ect-journal.kzresearcher.life |
| Commercial LaNi₅ | 190 | ect-journal.kzresearcher.life |
| La₀.₈Ce₀.₂Ni₄Co₀.₄Mn₀.₃Al₀.₃ | 321.1 | scirp.org |
| ZnLaFeO₄ | 106 | mdpi.com |
| La₂Ti₂O₇ | 224 | repositorioinstitucional.mx |
Electrochemical Hydrogen Absorption/Desorption Kinetics
The kinetics of hydrogen absorption and desorption are critical to the performance of La-Ni alloy electrodes, influencing their charge and discharge rates. hydride-msu.ru The discharge process involves two main steps: the charge transfer reaction at the electrode surface and the diffusion of hydrogen within the bulk alloy. hydride-msu.ru The rate of these processes can be characterized by parameters such as the surface exchange current density (I₀) and the hydrogen diffusion coefficient (D). worldscientific.com
Studies have shown that modifying the alloy composition can significantly impact these kinetics. For example, the partial substitution of Ni with Mn in LaY₂Ni₁₀.₅₋ₓMnₓ alloys was found to influence the hydrogen diffusion coefficient, which is a controlling factor for kinetic performance at high discharge currents. hydride-msu.ru Similarly, the addition of palladium nanoparticles to the surface of AB₅ alloys has been shown to enhance the kinetics of hydrogen desorption, resulting in higher initial current densities. sci-hub.se However, substitutions can also have negative effects; replacing Ni with germanium in LaNi₅₋ₓGeₓ alloys led to a decrease in the electrode's ability to resist high-rate discharge, which is controlled by charge transfer and hydrogen diffusion processes. mdpi.com The self-discharge process, which involves the spontaneous desorption of hydrogen, is also a key kinetic parameter. It was observed to be faster for a LaNi₄.₄Ge₀.₆ alloy compared to a LaNi₄.₇Ge₀.₃ alloy. mdpi.com
High-Rate Dischargeability (HRD) and Charge Retention Performance
High-rate dischargeability (HRD) is a measure of an electrode's ability to maintain its discharge capacity at high current densities, a crucial factor for high-power applications. worldscientific.com This property is primarily influenced by the charge transfer rate at the alloy surface and the hydrogen diffusion rate within the alloy bulk. worldscientific.com Research has shown that both alloy composition and processing can be tailored to improve HRD. For instance, an alloy sintered at 950°C exhibited the best HRD at a discharge current of 900 mA/g (HRD₉₀₀ = 84.69%). worldscientific.com The substitution of Ni with Al in LaNi₅-based alloys can lead to a highly active surface with lower reaction resistance, resulting in a significant increase in high-rate dischargeability. osti.gov Similarly, electroplating a nickel-cobalt (B8461503) coating on La-Mg-Ni-based alloys was shown to improve the HRD at 1080 mA/g by 23%. jim.org.cn
Charge retention refers to a battery's ability to hold its charge over time, also known as self-discharge. wikipedia.orgmdpi.com Low self-discharge is a desirable characteristic for many applications. The development of low-self-discharge (LSD) Ni-MH batteries, which can retain 70-85% of their capacity after a year of storage, was a significant innovation. wikipedia.org The self-discharge of a Ni-MH cell is linked to the spontaneous desorption of hydrogen from the hydride electrode. mdpi.com Limited testing on early La-Ni cells showed the initial discharge voltage after an immediate recharge, providing a baseline for charge retention studies. osti.gov
| Alloy System | High-Rate Dischargeability (HRD) | Reference(s) |
| La-Mg-Ni (sintered at 950°C) | 84.69% at 900 mA/g | worldscientific.com |
| La-Mg-Ni (sintered at 900°C) | 73.94% at 900 mA/g | worldscientific.com |
| LaY₂Ni₁₀.₅₋ₓMnₓ (x=0.5) | 50% at 1500 mA/g | hydride-msu.ru |
| LaY₂Ni₁₀.₅₋ₓMnₓ (x=0.0) | 43% at 1500 mA/g | hydride-msu.ru |
| La₂MgNi₉ | 86% at 350 mA/g | ntnu.no |
| La₁.₉Mg₁.₁Ni₉ | 85% at 350 mA/g | ntnu.no |
| LaNi₄.₇Ge₀.₃ | 72% | mdpi.com |
| LaNi₄.₄Ge₀.₆ | 37% | mdpi.com |
| La-Mg-Ni-Coated | HRD at 1080 mA/g increased by 23% | jim.org.cn |
Investigation of Cycle Stability and Electrochemical Degradation Mechanisms
The cycle stability, or the ability of an electrode to maintain its capacity over repeated charge/discharge cycles, is a critical performance metric for rechargeable batteries. A primary cause of capacity degradation in La-Ni based electrodes is the mechanical pulverization of the alloy particles. amse.org.cnmdpi.com This occurs due to the significant lattice expansion and contraction during hydrogen absorption and desorption, which creates internal stress and leads to the formation of cracks. mdpi.compsu.edu This pulverization results in a loss of electrical contact and the exposure of fresh, reactive alloy surfaces to the electrolyte. psu.edu
The second major degradation mechanism is the corrosion and oxidation of the alloy in the alkaline electrolyte. amse.org.cnpsu.edu Elements like lanthanum and magnesium are prone to oxidation, forming passive hydroxide layers (e.g., La(OH)₃ and Mg(OH)₂) on the particle surfaces. psu.edu This passivation layer can impede the charge transfer process and the diffusion of hydrogen, leading to a decline in electrochemical activity and capacity. mdpi.compsu.edu In some cases, such as with certain binary La-Ni alloys, a phenomenon known as hydrogen-induced amorphization (HIA) can occur, which worsens the reversible hydrogen storage capacity and contributes to capacity decay. amse.org.cn Research efforts focus on improving cycle stability by modifying alloy compositions to enhance structural integrity and corrosion resistance. For example, nanostructured LaNi₅ showed rapid initial degradation, with capacity dropping from 180 mAh/g to 130 mAh/g by the 50th cycle, highlighting the trade-off between kinetic properties and stability. ect-journal.kzresearcher.life
Hybrid Supercapacitor Architectures Utilizing LaNi-based Materials
Lanthanum-nickel based materials are also being explored for use in hybrid supercapacitors, which bridge the gap between traditional batteries and electric double-layer capacitors. frontiersin.orgnih.gov These devices aim to combine the high energy density of batteries with the high power density and long cycle life of supercapacitors.
In this context, lanthanum-nickel oxides and hydroxides are investigated as electrode materials. For instance, a composite of lanthanum oxide and nickel hydroxide (LONH) in the form of ultrathin triangle nanosheets has been synthesized and used as a supercapacitor electrode. frontiersin.orgnih.gov This material exhibited a high specific capacitance of 783.0 F/g at a current density of 1 A/g. frontiersin.orgnih.gov When assembled into an aqueous asymmetric supercapacitor (ASC), the LONH-based electrode achieved a very high energy density of 107.8 Wh/kg at a power density of 800 W/kg and demonstrated excellent cycle stability, retaining over 90% of its initial capacitance after 3,000 cycles. frontiersin.orgnih.gov The addition of lanthanum is believed to enhance the electrochemical performance of the nickel hydroxide by improving conductivity and modifying its morphology. frontiersin.orgnih.gov
Other research has focused on core-shell structures, such as dandelion-shaped LaNiO₃/NiO (CSD-LaNiO₃/NiO). researchgate.net The LaNiO₃ core provides high conductivity, acting as an efficient electron pathway for the NiO shell, creating a synergistic effect. researchgate.net This CSD-LaNiO₃/NiO material showed a specific capacitance of 326.8 F/g at 1 A/g, and an asymmetric supercapacitor built with it delivered an energy density of 30.4 Wh/kg at 1800 W/kg with 97.7% capacity retention after 3000 cycles. researchgate.net Similarly, a binary composite of La(OH)₃@Ni(OH)₂ on carboxyl graphene demonstrated a capacitance retention of 90.6% after 3000 cycles, highlighting the role of lanthanum in improving the stability and performance of Ni(OH)₂-based electrodes for supercapacitor applications. rsc.org
| Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability | Reference(s) |
| Lanthanum Oxide Nickel Hydroxide (LONH) | 783.0 at 1 A/g | 107.8 | 800 | >90% retention after 3000 cycles | frontiersin.orgnih.gov |
| LaNiO₃/NiO (Core-Shell Dandelion) | 326.8 at 1 A/g | 30.4 | 1800 | 97.7% retention after 3000 cycles | researchgate.net |
| La(OH)₃@Ni(OH)₂/Carboxyl Graphene | - | - | - | 90.6% retention after 3000 cycles | rsc.org |
Influence of Alloying Elements on Electrochemical Performance
The electrochemical properties of La-Ni based alloys can be significantly tailored by substituting lanthanum or nickel with other elements. eolss.netscielo.brmdpi.com These substitutions are crucial for optimizing performance characteristics such as discharge capacity, cycle life, and kinetics for Ni-MH battery applications. eolss.netarxiv.org
Cobalt (Co): Adding Co to LaNi₅-based alloys is a common strategy to improve cycle life. eolss.net Cobalt reduces the volume expansion during hydriding, which in turn minimizes the pulverization and corrosion of the alloy particles. arxiv.org The substitution was instrumental in developing early successful batteries, with a La₀.₈Nd₀.₂Ni₂.₅Co₂.₄Si₀.₁ alloy demonstrating excellent stability. wikipedia.org
Aluminum (Al): Partial replacement of Ni with Al generally leads to an increase in the maximum electrochemical hydrogen storage capacity and improves stability against cycling. scielo.br However, alloys with a higher Al content, while activating faster, also tend to degrade more quickly. osti.gov The dissolution of Al can create a highly active surface, which enhances high-rate dischargeability. osti.gov
Manganese (Mn): The substitution of Ni with Mn can increase the discharge capacity of certain La-Ni alloys. hydride-msu.ru In La-Mg-Ni systems, Mn substitution has been shown to improve the kinetics of hydrogen absorption and desorption. researchgate.net Adding Mn to Y-La-Ni alloys also clearly improved the cyclic stability of the electrodes. mdpi.com
Magnesium (Mg): Incorporating Mg into La-Ni alloys, often forming superlattice structures like La-Mg-Ni, can significantly increase discharge capacity compared to traditional AB₅-type alloys. amse.org.cn Changing the Mg content in La₃₋ₓMgₓNi₉ alloys affects phase homogeneity, capacity, and high-rate performance. ntnu.no
Tin (Sn): Substituting a small fraction of Ni with Sn can lead to an increase in the maximum hydrogen storage capacity and improved stability over charge/discharge cycles. scielo.br
| Alloying Element | Site | Effect on Performance | Reference(s) |
| Cobalt (Co) | B (Ni) | Improves cycle life, reduces pulverization and corrosion. | eolss.netarxiv.org |
| Aluminum (Al) | B (Ni) | Increases storage capacity and stability; enhances HRD but can accelerate degradation. | scielo.brosti.gov |
| Manganese (Mn) | B (Ni) | Increases discharge capacity, improves kinetics and cycle stability. | hydride-msu.ruresearchgate.netmdpi.com |
| Magnesium (Mg) | A (La) | Significantly increases discharge capacity in superlattice structures. | ntnu.noamse.org.cn |
| Tin (Sn) | B (Ni) | Increases maximum hydrogen storage capacity and stability. | scielo.br |
| Neodymium (Nd) | A (La) | Improves cycle stability and HRD. | scirp.orgaip.org |
| Praseodymium (Pr) | A (La) | Improves cycle stability and HRD. | aip.org |
| Yttrium (Y) | A (La) | Improves overall electrochemical performance. | mdpi.com |
| Germanium (Ge) | B (Ni) | Decreases HRD, increases self-discharge rate. | mdpi.com |
Superconducting Phenomena in Lanthanum Nickel Compounds
Investigation of Noncentrosymmetric Lanthanum-Nickel Superconductors (e.g., LaNiC2, LaNiGa2)
The lanthanum-nickel compounds LaNiC2 and LaNiGa2 have garnered significant interest as they exhibit unconventional superconducting properties. A key characteristic of LaNiC2 is its noncentrosymmetric crystal structure, meaning it lacks a center of inversion symmetry. In contrast, LaNiGa2 is centrosymmetric. aps.orgarxiv.org Despite this structural difference, both materials display evidence of time-reversal symmetry breaking in their superconducting state, suggesting a common, unusual pairing mechanism. aps.org
Pressure-Dependent Superconducting Transition Temperature (Tc) Studies
The superconducting transition temperature (Tc) of both LaNiC2 and LaNiGa2 has been studied under high pressure, revealing distinct responses.
For LaNiC2 , the application of pressure initially increases Tc. However, above approximately 4 GPa, Tc begins to decrease, and superconductivity is entirely suppressed above 7 GPa. arxiv.org This suppression is hypothesized to be linked to the emergence of a competing electronic phase at high pressure. arxiv.org First-principles calculations predict that the electron-phonon coupling constant should continuously increase with pressure up to 15 GPa, which contradicts the observed drop in Tc. arxiv.org This discrepancy suggests that a simple electron-phonon coupling mechanism is insufficient to explain the behavior of LaNiC2 under pressure and may point to changes in the Coulomb pseudopotential (µ*) at higher pressures. arxiv.org
In LaNiGa2 , the Tc shows a more robust enhancement under pressure. The transition temperature increases from its ambient pressure value, reaching a peak of approximately 3.2 K at around 14.3 GPa before starting to decrease at higher pressures. arxiv.orgresearchgate.net Unlike LaNiC2, there is no evidence of a competing electronic phase induced by pressure in LaNiGa2. arxiv.org Powder X-ray diffraction studies have confirmed that LaNiGa2 does not undergo any structural phase transitions up to 26.3 GPa. arxiv.orgresearchgate.netresearchgate.net The initial slow increase in Tc up to about 7 GPa is followed by a more rapid rise, suggesting a possible pressure-induced change in the electronic structure that is favorable for superconductivity. arxiv.orgresearchgate.net
| Compound | Ambient Pressure Tc (K) | Pressure for Max Tc (GPa) | Maximum Tc (K) | Behavior at Higher Pressure |
|---|---|---|---|---|
| LaNiC2 | ~2.7 | ~4 | >2.7 | Suppressed above 7 GPa |
| LaNiGa2 | ~2.0 | ~14.3 | ~3.2 | Decreases above 14.3 GPa |
Experimental Evidence for Time-Reversal Symmetry Breaking
A key piece of evidence for unconventional superconductivity in both LaNiC2 and LaNiGa2 comes from muon spin rotation and relaxation (µSR) experiments. aps.orgfrontiersin.org These experiments have detected the appearance of small, spontaneous internal magnetic fields that coincide with the onset of the superconducting state. aps.orgaps.org The emergence of such fields in the absence of an external magnetic field is a direct indication that time-reversal symmetry (TRS) is broken in the superconducting state. aps.orgfrontiersin.org
In a time-reversal symmetric state, the magnetic field distribution should not change upon entering the superconducting phase (without an external field). The observation of an increased relaxation rate in zero-field µSR measurements below Tc provides compelling evidence for this TRS breaking. frontiersin.org This phenomenon has been observed in both the noncentrosymmetric LaNiC2 and the centrosymmetric LaNiGa2, suggesting that the lack of inversion symmetry is not a prerequisite for this behavior in this family of compounds. aps.orgarxiv.org The spontaneous fields detected are weak, on the order of 0.1-0.2 G. ucdavis.edu
Characterization of Spin-Triplet Superconductive Pairings
The breaking of time-reversal symmetry strongly points towards an unconventional pairing state. For both LaNiC2 and LaNiGa2, a non-unitary spin-triplet pairing state has been proposed as the most likely candidate. aps.orgarxiv.org In conventional superconductors, electrons form Cooper pairs in a spin-singlet state (spins anti-parallel), which preserves time-reversal symmetry. In a spin-triplet state, the electron spins are parallel.
Symmetry analysis for the crystal structures of both materials reveals a limited number of possible superconducting states. aps.org For both compounds, only four of the possible states break time-reversal symmetry, and all of these are non-unitary triplet states. aps.org A non-unitary state implies that the pairing states for spin-up and spin-down electrons are different. aps.org
While these findings point to a triplet state, some experimental results, such as specific heat measurements, indicate a fully gapped superconducting state, which would typically contradict the expected nodal structure of triplet states. arxiv.orgzju.edu.cn To reconcile these observations, a novel inter-orbital, even-parity triplet state has been proposed. arxiv.orgaps.orgzju.edu.cn In this model, Cooper pairs form between electrons with the same spin but located on different orbitals. arxiv.orgzju.edu.cn This arrangement satisfies the Pauli exclusion principle and results in a nodeless, two-gap superconducting state that still breaks time-reversal symmetry, aligning with the diverse experimental data. arxiv.orgzju.edu.cn
Electronic Structure and Electron-Phonon Coupling Investigations
First-principles calculations have been employed to understand the electronic properties and the role of electron-phonon coupling in these materials.
For LaNiC2 , calculations show that it is a conventional electron-phonon superconductor with intermediate coupling strength (λ ≈ 0.52). arxiv.org The dominant contributions to the electronic structure near the Fermi level come from La and C orbitals, with Ni 3d orbitals lying further from the Fermi energy, indicating that the material is not close to a magnetic instability. arxiv.org Due to the lack of inversion symmetry, the pairing is expected to be predominantly s-wave with a small mixture of p-wave character. arxiv.org
For LaNiGa2 , the electronic structure is more complex, featuring five Fermi surfaces compared to the single primary Fermi surface in LaNiC2. researcher.life As it is centrosymmetric, it lacks the asymmetric spin-orbit interaction present in LaNiC2. researcher.life The multi-band nature of LaNiGa2 is crucial for its properties, and it supports the two-gap superconductivity observed experimentally. arxiv.orgresearcher.life
While electron-phonon coupling is sufficient to explain the Tc in LaNiC2 at ambient pressure, it fails to account for the pressure dependence, as noted earlier. arxiv.org Similarly, for LaNiGa2, while electron-phonon coupling is considered the origin of superconductivity, models must account for its multi-band nature to fully describe its behavior. researcher.life The combination of experimental results and theoretical calculations points to a complex interplay of crystal structure, electronic bands, and pairing interactions in these unconventional superconductors.
High-Temperature Superconductivity in Lanthanum-Nickel Oxides (e.g., La3Ni2O7)
Discovery and Characterization of Superconductivity Under High Pressures
In 2023, a significant breakthrough occurred with the discovery of high-temperature superconductivity in the bilayer nickelate La3Ni2O7. iphy.ac.cnhpstar.ac.cnphysicsworld.com This material was found to exhibit a superconducting transition temperature (Tc) of approximately 80 K, but only when subjected to high external pressures. iphy.ac.cnwestlake.edu.cn
Superconductivity in La3Ni2O7 emerges at pressures above 14 GPa. westlake.edu.cnresearchgate.net The maximum reported onset Tc is around 83 K at a pressure of 18.0 GPa, which is accompanied by the observation of zero electrical resistance. oup.com The superconducting phase forms a dome in the temperature-pressure phase diagram, with the Tc gradually decreasing at pressures above the optimal value and eventually vanishing above 80 GPa. oup.com The bulk nature of this high-pressure superconductivity has been confirmed by direct-current magnetic susceptibility measurements, which demonstrated the Meissner effect with a superconducting volume fraction of about 41% at 22.0 GPa and 20 K. oup.com
The emergence of high-Tc superconductivity is intimately linked to a pressure-induced structural phase transition. iphy.ac.cniphy.ac.cn At ambient pressure, La3Ni2O7 has a tilted orthorhombic crystal structure (Amam space group). iphy.ac.cn Under pressure, it transitions to a high-symmetry tetragonal structure (Fmmm space group) around 10-15 GPa. iphy.ac.cniphy.ac.cn In this high-pressure phase, the Ni-O-Ni bond angle along the c-axis straightens to 180°, which significantly enhances the interlayer coupling between the NiO2 planes. westlake.edu.cn This enhanced coupling is considered crucial for the observed high-temperature superconductivity. westlake.edu.cn Theoretical models suggest that this strong interlayer coupling can tune the system from a d-wave to an s-wave pairing state, dramatically increasing the Tc. westlake.edu.cn
Following the discovery in La3Ni2O7, research has expanded to other related nickelates, such as the trilayer compound La4Ni3O10, which has also shown signs of bulk superconductivity under pressure, albeit at lower temperatures. hpstar.ac.cnphysicsworld.comiphy.ac.cn These findings have established the lanthanum-nickel oxides as a new and promising family for investigating the mechanisms of high-temperature superconductivity. hpstar.ac.cn
| Compound | Pressure for Onset (GPa) | Optimal Pressure (GPa) | Maximum Onset Tc (K) | Key Structural Feature |
|---|---|---|---|---|
| La3Ni2O7 | > 14 | ~18.0 | ~83 | Pressure-induced structural transition to Fmmm phase with 180° Ni-O-Ni bond angle |
| La4Ni3O10 | Pressure-induced | - | ~15-20 | Trilayer Ruddlesden-Popper structure |
Structural Transitions Associated with Superconducting States
The emergence of superconductivity in lanthanum-nickel compounds is intimately linked to specific structural transformations, often induced by external pressure or epitaxial strain. These transitions modify the crystal lattice and the local coordination of nickel and oxygen atoms, which in turn critically influences the electronic band structure and fosters the superconducting state.
A prominent example is the bilayer nickelate La₃Ni₂O₇, which exhibits superconductivity at temperatures as high as 80 K, but only under pressures exceeding 14 GPa. springernature.comiphy.ac.cn This transition to a superconducting state is accompanied by a structural change from a low-pressure orthorhombic (Amam) phase to a high-pressure tetragonal (I4/mmm or Fmmm) crystal symmetry. springernature.comiphy.ac.cnarxiv.org This high-pressure phase is considered essential for the observed superconductivity. springernature.com The structural change significantly alters the Ni-O-Ni bond angles, with the interlayer angle approaching 180° in the tetragonal phase. arxiv.org This linearization of the bond is thought to strengthen the hybridization between the Ni 3d(z²) and O 2p(z) orbitals, a key factor in inducing superconductivity. arxiv.org
Similar pressure-induced structural changes are observed in other related nickelates. The trilayer compound La₄Ni₃O₁₀ undergoes a transition from a monoclinic (P2₁/a) to a tetragonal (I4/mmm) structure at pressures around 12.6–13.4 GPa, which is associated with a significant drop in electrical resistance, suggesting a link to a possible superconducting state. arxiv.org The quest to achieve these superconducting properties at ambient pressure has led to innovative materials engineering approaches. By substituting lanthanum with larger alkaline earth cations like strontium (Sr²⁺) or barium (Ba²⁺), researchers aim to chemically induce the pressure effect and stabilize the superconducting tetragonal phase without the need for external pressure. springernature.com
In the case of infinite-layer LaNiO₂, a compound that has shown superconductivity in thin films but not in its bulk form, the structural details are also crucial. arxiv.orgosti.gov Neutron diffraction studies on bulk, non-superconducting LaNiO₂ revealed a natural buckling of the NiO₂ layers, resulting in a bent Ni-O-Ni bond angle of about 177° at low temperatures. arxiv.org It has been proposed that this deviation from a perfectly flat plane, and the associated bending of the O-Ni-O bonds, may be linked to the absence of superconductivity in the bulk material. arxiv.org The successful synthesis of superconducting nickelate thin films, such as Nd₀.₈Sr₀.₂NiO₂, often involves a topotactic reduction from a perovskite precursor phase, highlighting the critical role of the synthesis method in achieving the desired crystal structure for superconductivity. stanford.edu The recent achievement of superconductivity in compressively strained La₃Ni₂O₇ thin films at ambient pressure further underscores the power of epitaxial strain as a tool to stabilize the necessary structural environment for high-temperature superconductivity in nickelates. arxiv.org
| Compound | Pressure for Superconductivity | Structural Transition | Transition Temperature (Tc) | Reference |
| La₃Ni₂O₇ | > 14 GPa | Orthorhombic to Tetragonal | ~80 K | springernature.comiphy.ac.cn |
| La₄Ni₃O₁₀ | ~13 GPa | Monoclinic to Tetragonal | Resistance drop below 7 K | arxiv.org |
| LaNiO₂ (thin film) | Ambient | Stabilized infinite-layer | ~10 K | arxiv.orgosti.gov |
| Nd₀.₈Sr₀.₂NiO₂ (thin film) | Ambient | Perovskite to Infinite-layer | 9-15 K | stanford.eduaip.org |
Computational and Theoretical Frameworks for Lanthanum Nickel Systems
Quantum Mechanical and Density Functional Theory (DFT) Approaches
First-principles calculations based on DFT have been extensively applied to the La-Ni system, with a significant focus on the LaNi₅ compound due to its remarkable hydrogen storage capabilities. These methods allow for the accurate prediction of various material properties from fundamental quantum principles.
The electronic structure is fundamental to understanding the chemical bonding and physical properties of La-Ni compounds. Calculations of the band structure and density of states (DOS) reveal the distribution of electronic states and the nature of bonding.
For LaNi₅, the valence bands are primarily derived from Ni-3d states, while the region above the Fermi level (E_F) consists mostly of La-5d orbitals. researchgate.netd-nb.info The band structure indicates metallic behavior, with several bands crossing the Fermi level. researchgate.net The total density of states at the Fermi level, n(E_F), for LaNi₅ has been calculated to be approximately 8.98 states/eV per formula unit. researchgate.net This high density of states at the Fermi level is a key feature of many intermetallic compounds.
Upon hydrogenation to form LaNi₅H₇, the electronic structure undergoes significant changes. The Ni-3d bands become narrower, and the density of states at the Fermi level decreases to about 7.54 states/eV per formula unit. researchgate.net This reduction in n(E_F) suggests a stabilization of the system upon hydrogen absorption. The bonding between La and Ni atoms is described as a mix of ionic and metallic character, with some studies suggesting an ionic bond between La and Ni1 atoms and an electrostatic attraction between Ni atoms. researchgate.net
Theoretical studies on substituted alloys like LaNi₅₋ₓCoₓ show that with increasing cobalt content, the Fermi energy shifts to lower energy levels. scilit.com Analysis of Mulliken overlap populations indicates that cobalt doping decreases the bond energy between Ni atoms but increases the bond energy between La and Ni atoms. scilit.com In the LaNiGe system, the DOS is dominated by Ni-3d and Ge-4p orbitals below the Fermi level and La-5d orbitals above it, confirming its metallic nature. d-nb.info
| Compound | n(E_F) (states/eV-f.u.) | Reference |
|---|---|---|
| LaNi₅ | 8.98 | researchgate.net |
| LaNi₅H₇ | 7.54 | researchgate.net |
| LaNiGe | 3.95 | researchgate.net |
Phonon dispersion calculations provide insight into the vibrational properties and dynamical stability of the crystal lattice. Using density-functional perturbation theory, the phonon dispersion curves and phonon density of states for LaNi₅ have been calculated. researchgate.netresearchgate.net These calculations help in assigning Raman-active and infrared-active modes at the Γ point and in determining thermodynamic functions. researchgate.netresearchgate.net
Upon hydrogenation, new vibrational modes associated with the hydrogen atoms appear. researchgate.net For LaNi₅H₇, the zero-point energy of the seven hydrogen atoms has been calculated to be around 1.278 eV, highlighting the importance of quantum effects. nih.gov
The electron-phonon coupling constant (λ) is a crucial parameter for understanding phenomena like superconductivity. For the high-pressure Fmmm phase of La₃Ni₂O₇, the electron-phonon coupling constant λ was calculated to be 0.13 at 29.5 GPa. arxiv.org This small value suggests that conventional electron-phonon coupling is not the primary mechanism for the observed superconductivity in this nickelate, pointing towards an unconventional nature. arxiv.org In LaNiO₂, significant hardening of optical Ni-O bond-stretching phonons is observed in calculations when going from a non-magnetic to a paramagnetic state, with frequencies reaching over 70 meV, which is consistent with experimental observations of a kink in the electronic structure and suggests strong electron-phonon coupling in this system. arxiv.org
First-principles calculations are powerful in determining the thermodynamic stability of compounds through the calculation of formation energies and enthalpies. For LaNi₅, calculations show it is a stable compound. researchgate.net The enthalpy of formation (ΔH_f) for the hydrogenation reaction of LaNi₅ is a critical parameter for its application in hydrogen storage.
DFT calculations have been employed to determine this value. Using the generalized gradient approximation (GGA), the calculated ΔH_f for LaNi₅H₇ is approximately -31.3 kJ/mol H₂. aip.org Another study reports a calculated value of -40 kJ/mol H₂ at 0 K, which becomes approximately -39 kJ/mol H₂ at 298 K when phonon contributions are included. researchgate.net These theoretical values are in good agreement with experimental measurements, which typically range from -30 to -35 kJ/mol H₂. researchgate.netrsc.org The accuracy of these calculations demonstrates the predictive power of DFT in assessing the thermodynamic properties of hydrides. aip.org
For La-rich La-Ni phases, first-principles calculations indicate that the enthalpy of formation decreases as the lanthanum content increases. researchgate.net In studies of Ni-doped lanthanum oxycarbonate, DFT calculations showed that doping with a single Ni atom into a La₂O(CO₃)₂ supercell lowered the formation energy from -2.73 eV to -2.83 eV, indicating enhanced lattice stability. acs.org
| Computational Method | Calculated ΔH_f (kJ/mol H₂) | Reference |
|---|---|---|
| FLAPW (GGA) | -31.3 | aip.org |
| DFT (with phonon correction) | ~ -39 (at 298 K) | researchgate.net |
| DFT | -45 | aip.org |
The intercalation of atoms, particularly hydrogen, into the La-Ni lattice leads to significant changes in the lattice parameters and unit cell volume. DFT calculations can accurately predict these structural modifications.
Upon full hydrogenation to form LaNi₅H₇, a substantial volume expansion of about 26% is predicted by theoretical calculations. researchgate.net The calculated lattice constants for LaNi₅ (a = 5.001 Å, c = 3.986 Å) are in excellent agreement with experimental data. frontiersin.org For the hydride LaNi₅H₇ (with P6₃mc symmetry), the calculated lattice parameters are a₁ = 5.363 Å and c₁ = 8.699 Å, which compare well with experimental values for the deuteride. nih.govaip.org This expansion is a key factor in the decrepitation (pulverization) of the material during hydrogen cycling.
Studies on oxygen-deficient LaNiO₃ have also used DFT to compute the dependence of lattice parameters on the concentration of oxygen vacancies, providing crucial data for the experimental determination of oxygen content. aps.org In La₂NiO₄₊δ materials, the lattice exhibits anisotropic chemical expansion; for instance, as oxygen content decreases, the lattice expands along the a-axis but contracts along the c-axis. researchgate.net This behavior is attributed to the weakening of electrostatic repulsion and the simultaneous increase in the ionic radius of reduced nickel cations. researchgate.net
| Compound | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
|---|---|---|---|---|
| LaNi₅ | a | 5.001 | 5.0125 | frontiersin.org |
| c | 3.986 | 3.9873 | frontiersin.org | |
| LaNi₅H₇ | a₁ | 5.363 | 5.409 (for deuteride) | nih.govaip.org |
| c₁ | 8.699 | 8.600 (for deuteride) | nih.govaip.org |
Surface Science Computational Studies
The surface of La-Ni compounds plays a critical role in processes like hydrogen absorption and catalysis. Computational surface science provides atomic-scale understanding of surface structures, energies, and reactivity.
The stability of different crystal facets is determined by their surface energy (γ). DFT calculations are used to compute these energies, which can then be used in a Wulff construction to predict the equilibrium shape of a nanocrystal. frontiersin.orgresearchgate.net
For LaNi₅, the surface energies of various facets have been calculated. frontiersin.org The results show that the surface energy depends significantly on the specific termination. For example, the weighted average of elemental surface energies for LaNi₅ is in the range of 1.7 to 2.13 J/m². frontiersin.org Based on these calculated surface energies, the equilibrium crystal shape of a LaNi₅ nanocrystal has been constructed. frontiersin.orgfrontiersin.org The Wulff shape is not a simple sphere but a multifaceted polyhedron. researchgate.net
The analysis reveals that the (0001) termination, often considered in simpler models, constitutes only about 7.7% of the exposed surface area in the equilibrium shape. frontiersin.org The largest fraction of the surface, at 40.4%, belongs to the (11-21) facet, with other significant contributions from the (10-10), (01-11), and (02-21) facets. frontiersin.orgfrontiersin.org A key finding is the over-representation of lanthanum on the most exposed facets, which is linked to the observed surface segregation of La and the formation of La₂O₃ or La(OH)₃ layers that are crucial for the material's catalytic activity and hydrogen permeability. frontiersin.orgfrontiersin.org
| Facet (hkl) | Surface Area Fraction (%) | Reference |
|---|---|---|
| (11-21) | 40.4 | frontiersin.orgfrontiersin.org |
| (10-10) | 20.9 | frontiersin.org |
| (01-11) | 14.1 | frontiersin.org |
| (02-21) | 13.4 | frontiersin.org |
| (0001) | 7.7 | frontiersin.org |
Adsorption Energy Calculations for Gaseous Species on LaNi Surfaces
Computational studies, particularly those employing quantum mechanics, are pivotal in understanding the surface interactions of lanthanum-nickel (LaNi) alloys with various gases. These theoretical investigations provide insights into the mechanisms of surface poisoning and catalysis, which are crucial for applications like hydrogen storage.
The adsorption energy (E_ads) is a key metric, defined by the equation: E_ads = E_tot − (E_slab + E_X) where E_tot is the total energy of the slab with the adsorbed species, E_slab is the energy of the clean slab, and E_X is the energy of the gas molecule (X) in isolation. frontiersin.org
Studies have focused on the adsorption of gases such as hydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O) on LaNi₅ surfaces. frontiersin.org For the (0001) surface of LaNi₅, both associative (molecular) and dissociative (atomic) adsorption have been considered at various surface sites. frontiersin.org
Research indicates that the dissociative adsorption of CO₂ on LaNi₅ is thermodynamically stable, suggesting a potential pathway for catalytic conversion of this gas and explaining surface oxidation in the presence of CO or CO₂. frontiersin.org The adsorption energy for a water molecule on top of a lanthanum atom is -0.37 eV/H₂O, while for its dissociation into hydroxyl (OH) and hydrogen (H), the energy is significantly lower at -1.96 eV/H₂O, indicating a strong thermodynamic preference for dissociation. frontiersin.org
The calculated adsorption energies for hydrogen on LaNi₅ surfaces are generally larger than those on pure nickel. frontiersin.orgfrontiersin.org This strong interaction is fundamental to the material's hydrogen storage capability, as the dissociation of the H₂ molecule at the surface is a critical first step for hydrogen absorption into the bulk material. frontiersin.org The presence of other gases like CO, CO₂, and H₂O can block the active sites for hydrogen dissociation, leading to the formation of surface oxides, such as La₂O₃ and La(OH)₃, which can passivate the surface. frontiersin.org
First-principles calculations have been employed to investigate the molecular and dissociative adsorption of various gas molecules on lanthanide-containing surfaces. rsc.org These studies show that gas molecules can form thermodynamically stable adsorption structures, often involving electron transfer from the surface to the adsorbed molecules. rsc.org
Table 1: Calculated Adsorption Energies of Gaseous Species on LaNi₅ (0001) Surface
| Adsorbed Species | Adsorption Type | Adsorption Site | Adsorption Energy (eV/molecule) |
| H₂O | Molecular | On top of La | -0.37 frontiersin.org |
| H₂O | Dissociative (OH + H) | - | -1.96 frontiersin.org |
Note: This table presents a selection of available data. The original research provides a more comprehensive analysis of different adsorption sites and configurations.
Theoretical Modeling of Hydrogen Storage Properties (e.g., Plateau Pressure Prediction)
Theoretical models are essential for understanding and predicting the hydrogen storage properties of lanthanum-nickel alloys. These models often correlate structural properties, such as unit cell volume, with thermodynamic properties like the heat of formation and plateau pressure. iopb.res.in
A key finding is that for AB₅-type alloys like LaNi₅, the plateau pressure—the pressure at which hydride formation occurs—is inversely related to the stability of the resulting hydride. iopb.res.in More stable hydrides, characterized by a more negative heat of formation, exhibit lower plateau pressures. iopb.res.in
Density functional theory (DFT) calculations have been instrumental in explaining experimental observations. For instance, in LaNi₅-xAlₓ alloys, the substitution of nickel with aluminum increases the unit cell volume. researchgate.net DFT calculations show that this substitution reduces the hydrogen formation energies, leading to lower absorption/desorption plateau pressures. researchgate.net These calculations also reveal that the covalent interaction between hydrogen and nickel is a significant factor in the stability of the LaNi₅-xAlₓ-H system. researchgate.net
Furthermore, theoretical approaches have been developed to predict plateau pressures more accurately. It has been shown that using the calculated enthalpy change (ΔH) versus hydrogen storage capacity can provide a better prediction of experimental plateau pressures at a given temperature than the traditional van't Hoff relation, especially since calculated entropy changes (ΔS) are often less accurate. researchgate.net
The substitution of nickel with other elements like manganese (Mn) or cobalt (Co) also affects the hydrogen storage properties. Replacing Ni with Mn in LaNi₅-xMnₓ lowers the plateau pressure. osti.gov Similarly, increasing the Co content in LaNi₅-xCoₓ alloys leads to an increased cell volume, which in turn results in a lower hydrogen absorption/desorption plateau pressure and a more stable hydride phase. mdpi.com
Mathematical models based on statistical physics have also been developed to describe the pressure-composition-temperature (P-C-T) isotherms. mdpi.com These models can calculate energetic parameters, such as the number of hydrogen receiving sites and their densities, providing a deeper understanding of the absorption process at a microscopic level. mdpi.com
Table 2: Effect of Elemental Substitution on LaNi₅ Hydrogen Storage Properties
| Alloy System | Substituent for Ni | Effect on Unit Cell Volume | Effect on Plateau Pressure |
| LaNi₅-xAlₓ | Al | Increases researchgate.net | Decreases researchgate.net |
| LaNi₅-xMnₓ | Mn | Increases osti.gov | Decreases osti.gov |
| LaNi₅-xCoₓ | Co | Increases mdpi.com | Decreases mdpi.com |
Theoretical Analysis of X-ray Absorption Spectra (e.g., Multiple-Scattering Theory)
Theoretical analysis of X-ray Absorption Spectra (XAS), including X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the local atomic and electronic structure of lanthanum-nickel compounds. Multiple-scattering theory is a powerful computational framework used to interpret these experimental spectra. aps.orgaps.org
This theoretical approach calculates the X-ray absorption coefficient based on the scattering of the photoelectron, emitted from an absorbing atom, by the surrounding atoms. researchgate.net By comparing the calculated spectra with experimental data, researchers can gain insights into coordination numbers, interatomic distances, and electronic configurations. oup.cominfona.pl
For instance, in the analysis of LaNiO₃ and related perovskites, multiple-scattering calculations have been crucial. aps.org They helped to explain a distinct pre-edge feature in the Ni K-edge spectra, which was attributed to a significant mixing of 3d⁷ and 3d⁸L nickel configurations in the ground state (where L denotes a ligand hole). aps.org The good agreement between the theoretical calculations and experimental data validates the structural and electronic models used. aps.org
The FEFF code, which utilizes a Green's function formulation of multiple-scattering theory, is a widely used tool for computing XANES spectra. lbl.gov This method allows for the efficient calculation of spectra for a vast number of materials, creating large databases that serve as valuable references for experimental analysis. lbl.gov The process involves defining an absorbing atom and a cluster of surrounding atoms to be included in the scattering calculations. lbl.gov
In the study of amorphous LaNi₅ films, Extended X-ray Absorption Fine Structure (EXAFS) analysis, a technique closely related to XANES, has been used to compare their local structure to that of crystalline LaNi₅. oup.com The analysis revealed a lengthening of the interatomic distances for Ni-Ni and La-Ni pairs in the amorphous samples. oup.com This distortion of the local structure, particularly of the sites that hydrogen atoms would occupy, is believed to be the reason for the lower hydrogen uptake in amorphous LaNi₅ compared to its crystalline counterpart. oup.com
Theoretical modeling of XAS is not limited to static structures. It can also be applied to analyze time-resolved X-ray difference absorption spectra, enabling the study of slight structural changes that occur during dynamic processes, such as photoexcitation. nih.gov
Advanced Spectroscopic and Thermal Characterization of Lanthanum Nickel Materials
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic techniques are powerful tools for investigating the electronic and geometric structures of lanthanum-nickel materials. These methods utilize the interaction of X-rays with core-level electrons to provide element-specific information about oxidation states, local coordination, and bonding characteristics.
X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure and Oxidation State Probing
X-ray Absorption Near-Edge Structure (XANES), a subset of X-ray Absorption Spectroscopy (XAS), provides detailed information about the local electronic structure and formal oxidation state of atoms within a material. washington.edunih.gov The technique involves tuning the energy of incident X-rays around the absorption edge of a specific element, causing the excitation of a core electron to unoccupied states. washington.eduuu.nl The resulting spectrum is characterized by features that are highly sensitive to the local chemical environment, including the oxidation state and coordination geometry of the absorbing atom. nih.gov
In the context of lanthanum-nickel compounds, XANES is frequently employed to probe the Ni K-edge or L-edge, and the La L-edge. For instance, in situ XANES studies on potential solid oxide fuel cell cathode materials like La₂NiO₄₊δ and La₄Ni₃O₁₀₋δ have been crucial in determining the oxidation state of nickel under operational conditions. rsc.org Research has shown a clear correlation between the position of the Ni K-edge and its oxidation state, with the edge shifting to higher energies as the oxidation state increases. uu.nlrsc.org This relationship allows for the tracking of redox processes involving the nickel cation, which is fundamental to understanding the oxygen reduction and incorporation mechanisms in these materials. rsc.org
A polynomial relationship between the Ni oxidation state and the absorption edge position has been established from these studies. It was observed that upon heating in air, the average Ni oxidation state decreased in both La₂NiO₄₊δ and La₄Ni₃O₁₀₋δ, indicating a loss of oxygen and a direct link between Ni valence and ionic conductivity. rsc.org
Table 1: Representative XANES L-edge Peaks for Nickel in Different Oxidation States
This table provides standard reference data for interpreting Ni L-edge XANES spectra.
| Compound | Nickel Oxidation State | L₃-edge Peak Position (eV) | L₂-edge Peak Position (eV) |
|---|---|---|---|
| NiO | Ni²⁺ | ~852.7 | ~870.0 |
| LiNiO₂ | Ni³⁺ | ~854.5 | ~871.8 |
Data sourced from studies on layered nickel oxides. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence Band Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk In XPS, a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, which is characteristic of each element. bris.ac.uk
For lanthanum-nickel materials, XPS is invaluable for analyzing surface composition and the electronic structure of the valence band. Studies on LaNi₅ and its derivatives, used in hydrogen storage applications, have utilized XPS to understand how surface characteristics affect performance. bibliotekanauki.pl In situ XPS measurements on freshly deposited LaNi₅ thin films have shown that the valence band is dominated by the contribution of Ni 3d states, with a smaller influence from La atoms. bibliotekanauki.pl
High-energy XPS, often using synchrotron radiation, allows for greater probing depth, enabling the distinction between surface and bulk properties. researchgate.net Research on aged LaNiO₃₋ₓ thin films using high-energy XPS revealed the presence of both oxide and hydroxide (B78521) states for both lanthanum and nickel on the surface, indicating surface degradation. researchgate.netresearchgate.net
The analysis of core-level spectra provides detailed chemical state information. For example, the La 3d spectrum exhibits complex satellite features due to the transfer of electrons from ligand orbitals to the empty La 4f orbitals upon core-hole creation. researchgate.net The energy separation between the main peak and its satellite is sensitive to the chemical state, such as the difference between La₂O₃ and La(OH)₃. researchgate.net Similarly, the Ni 2p spectrum can be deconvoluted to identify different nickel species. researchgate.net
Table 2: Representative Binding Energies from XPS Analysis of LaNiO₃₋ₓ
Illustrative data showing core-level binding energies for different species identified on the surface of lanthanum nickelate thin films.
| Spectral Region | Peak Assignment | Binding Energy (eV) |
|---|---|---|
| La 3d₅/₂ | La-O (Oxide) | ~834.5 |
| La 3d₅/₂ | La-OH (Hydroxide) | ~836.0 |
| Ni 2p₃/₂ | Ni-O (Oxide) | ~854.8 |
| Ni 2p₃/₂ | Ni-OH (Hydroxide) | ~856.5 |
| O 1s | Lattice Oxygen (O²⁻) | ~529.0 |
| O 1s | Hydroxide (OH⁻) | ~531.0 |
Binding energies are approximate and can vary based on specific material stoichiometry and instrument calibration. Data synthesized from findings in epitaxial LaNiO₃₋ₓ films. researchgate.netresearchgate.net
Synchrotron X-ray Radiation Applications
Synchrotron radiation sources produce X-ray beams that are orders of magnitude more brilliant and intense than conventional laboratory X-ray tubes. wikipedia.orgiaea.org This high intensity, combined with properties like high collimation, tunable energy, and polarization, makes synchrotron sources exceptionally powerful for characterizing materials like lanthanum-nickel compounds. wikipedia.orgmdpi.com
Many advanced spectroscopic and diffraction techniques are only feasible at synchrotron facilities. For instance, high-energy XPS, which provides bulk-sensitive information, relies on the high-energy photons available at synchrotrons. researchgate.net This has been used to study the true bulk composition of LaNiO₃₋ₓ films, distinguishing it from the surface hydroxide layers that form upon air exposure. researchgate.net
Synchrotron-based XANES provides the high resolution and flux needed for in situ experiments that track rapid changes in the electronic structure of lanthanum-nickel materials during catalytic processes or electrochemical cycling. rsc.org The tunability of synchrotron radiation is also crucial for resonant photoemission spectroscopy, where the photon energy is tuned to an absorption edge (e.g., La 4d or Ni 3p) to enhance the photoemission signal from specific electronic states. This technique has been used to study the hybridization of La 5d, Ni 3d, and O 2p states in the valence band of LaNiO₃. csic.es
Furthermore, the high coherence of synchrotron X-rays enables advanced imaging techniques like X-ray phase-contrast computed tomography (PC-CT), which can be used to visualize the three-dimensional morphology of materials and devices incorporating lanthanum-nickel compounds at high resolution. frontiersin.org
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are powerful local-probe techniques that provide insight into the electronic and magnetic properties of materials from the perspective of the nucleus. aps.orgdu.ac.in NQR is particularly useful as it functions without an external magnetic field, directly probing the interaction between the nuclear quadrupole moment of a nucleus (for nuclei with spin I ≥ 1) and the local electric field gradient (EFG) created by the surrounding charge distribution. du.ac.inmdpi.com
In lanthanum-nickel systems, ¹³⁹La is an excellent candidate for NQR studies due to its nuclear spin of I = 7/2. Research on compounds like La₂₋ₓSrₓNiO₄₊δ has utilized ¹³⁹La NQR to investigate their magnetic and electronic structures. capes.gov.br In the antiferromagnetic state of La₂NiO₄, a large internal magnetic field (Hint) of 18-26 kOe was detected at the La site. This large field indicates a strong transferred hyperfine interaction between the Ni 3d orbitals and the La 6s orbital, mediated by the apical oxygen's 2p orbital. capes.gov.br
The NQR frequency and the internal field are sensitive to structural phase transitions and doping. For example, discontinuities in Hint and the EFG were observed around an oxygen excess (δ) of 0.02 in La₂NiO₄₊δ, corresponding to a structural transition from a low-temperature orthorhombic to a high-temperature tetragonal phase. capes.gov.br Studies of spin-lattice relaxation time (T₁) provide information on magnetic fluctuations. In La₂NiO₄₊δ, the temperature dependence of the relaxation rate (1/T₁) was explained by spin-wave theory for a three-dimensional antiferromagnet, suggesting localized Ni²⁺ magnetic moments. capes.gov.br
Table 3: ¹³⁹La NQR Parameters in La₂NiO₄₊δ
Representative data illustrating the sensitivity of NQR parameters to the local magnetic environment in lanthanum nickelate.
| Parameter | Description | Value |
|---|---|---|
| Internal Magnetic Field (Hint) | The magnetic field experienced by the La nucleus due to surrounding Ni magnetic moments. | 18 - 26 kOe |
| Quadrupole Frequency (νQ) | The resonance frequency related to the interaction of the nuclear quadrupole moment with the electric field gradient. | Dependent on δ and T |
| Spin-Lattice Relaxation Rate (1/T₁) | A measure of the rate at which the nuclear spin system returns to thermal equilibrium, related to magnetic fluctuations. | Proportional to T².⁶ at low T |
Data sourced from NQR studies on La₂NiO₄₊δ. capes.gov.br
Muon Spin Relaxation (μSR) for Magnetic and Superconducting State Investigations
Muon Spin Relaxation, Rotation, or Resonance (μSR) is a highly sensitive microscopic technique used to probe local magnetic fields and fluctuations inside a material. newswise.com It involves implanting spin-polarized positive muons into a sample and observing the time evolution of their spin polarization. The muon acts as a local magnetometer, and its precession frequency and relaxation rate provide information on the distribution and dynamics of internal magnetic fields. newswise.com
μSR has been instrumental in studying the interplay between magnetism and superconductivity in the nickelate family of superconductors, including lanthanum-containing compounds like La₀.₈Sr₀.₂NiO₂. newswise.comstfc.ac.uk Studies on a series of infinite-layer nickelates, including those with lanthanum, have revealed the presence of an intrinsic magnetic ground state that arises from local moments on the nickel sublattice. newswise.comresearchgate.net This finding is significant because it shows that magnetism, likely short-range and antiferromagnetic in nature, coexists with superconductivity in these materials. stfc.ac.ukresearchgate.net This coexistence is a key characteristic that distinguishes nickelates from cuprate (B13416276) superconductors. newswise.com
Zero-field μSR experiments, which are sensitive to spontaneous internal magnetic fields, have been crucial in demonstrating that time-reversal symmetry is broken in the superconducting state of some related noncentrosymmetric compounds, providing clear evidence for unconventional superconductivity. aps.org In other compounds, the absence of a change in the relaxation rate across the superconducting transition temperature (Tc) indicates that time-reversal symmetry is preserved. stfc.ac.uk Transverse-field μSR can be used to measure the magnetic penetration depth, which provides information about the superconducting gap structure and superfluid density. stfc.ac.ukiaea.org
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a material. gatewayanalytical.comlabmanager.com These modes are determined by the masses of the atoms and the forces of the bonds connecting them, making these techniques excellent for obtaining a "molecular fingerprint" and studying crystal structure, bonding, and lattice dynamics. labmanager.commdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrational modes that involve a change in the molecule's dipole moment. mdpi.comthermofisher.com It is particularly sensitive to polar functional groups. gatewayanalytical.com Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (from a laser). gatewayanalytical.com The energy shifts in the scattered light correspond to the vibrational frequencies of modes that involve a change in the molecule's polarizability. gatewayanalytical.com
Because their selection rules are different, FTIR and Raman are often used as complementary techniques. thermofisher.com For centrosymmetric crystal structures, like many lanthanum-nickel oxides, vibrational modes that are Raman-active are often IR-inactive, and vice versa.
In the study of lanthanum-nickel oxides, Raman and IR spectroscopy have been used to identify phonon modes associated with specific atomic motions, such as the stretching and bending of Ni-O bonds within the NiO₆ octahedra and the motion of La atoms. The frequencies of these modes are sensitive to factors like crystal structure, oxygen stoichiometry, strain in thin films, and temperature. For example, changes in the phonon spectra can signal structural phase transitions or the onset of charge or spin ordering phenomena. These techniques provide a powerful, non-destructive way to characterize the structural quality and properties of lanthanum-nickel materials. canada.ca
Table 4: Comparison of Vibrational Spectroscopy Techniques
| Feature | Fourier Transform Infrared (FTIR) Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Principle | Measures absorption of IR light. mdpi.com | Measures inelastic scattering of laser light. thermofisher.com |
| Selection Rule | Requires a change in dipole moment. gatewayanalytical.com | Requires a change in polarizability. gatewayanalytical.com |
| Strengths | Sensitive to polar functional groups (e.g., O-H). gatewayanalytical.com | Sensitive to homo-nuclear bonds (e.g., C-C, Si-Si), aqueous solutions, and analysis through transparent containers. thermofisher.com |
| Limitations | Water is a strong absorber, limiting aqueous sample analysis. labmanager.com | Can be affected by sample fluorescence. labmanager.com |
Table of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Lanthanum Nickelate | LaNiO₃ |
| Lanthanum Nickelate (non-stoichiometric) | LaNiO₃₋ₓ |
| Lanthanum Nickel Alloy | LaNi₅ |
| Ruddlesden-Popper Lanthanum Nickelate | La₂NiO₄₊δ |
| Ruddlesden-Popper Lanthanum Nickelate | La₄Ni₃O₁₀₋δ |
| Strontium-doped Lanthanum Nickelate | La₂₋ₓSrₓNiO₄₊δ |
| Strontium-doped Lanthanum Nickelate | La₀.₈Sr₀.₂NiO₂ |
| Lanthanum Oxide | La₂O₃ |
| Lanthanum Hydroxide | La(OH)₃ |
| Nickel(II) Oxide | NiO |
Thermal Analysis Methods
Thermal analysis techniques are crucial for understanding the behavior of lanthanum-nickel materials under the influence of heat. These methods provide valuable information about thermal stability, phase transitions, and compositional changes.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transformation Studies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is widely used to study thermal properties such as melting points, crystallization, phase transitions, and heat capacity. linseis.comlmsscientific.com DSC can detect endothermic and exothermic processes, providing quantitative information about the enthalpy changes associated with these events. linseis.com
In the context of lanthanum-nickel materials, DSC is instrumental in characterizing phase transformations. For example, in the study of synthetic bastnäsite-(La), DSC, in conjunction with TGA, was used to determine the temperatures of phase transformations in the decomposition products. mdpi.com The technique can also be applied to investigate the effects of doping on the thermal behavior of lanthanum-based materials. The introduction of nickel as a dopant into a lanthanum matrix can influence the activation energy required for phase transitions. acs.org
DSC is also valuable for studying the oxidative stability of materials through methods like Oxidative Induction Time (OIT) testing, where the sample is heated under an inert atmosphere and then exposed to oxygen to observe the onset of oxidation. wikipedia.orgperkinelmer.com
Gas Adsorption/Desorption Isotherms (e.g., N₂ adsorption for Surface Area and Porosity)
Gas adsorption/desorption isotherms, particularly using nitrogen (N₂) at cryogenic temperatures, are a standard method for determining the specific surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the N₂ adsorption data. semanticscholar.org The shape of the isotherm and the presence of a hysteresis loop can provide information about the pore structure (microporous, mesoporous, or macroporous). semanticscholar.orgmdpi.com
For lanthanum-nickel catalysts, the textural properties are critical for their performance. The incorporation of lanthanum into a nickel-zirconia catalyst has been shown to significantly enhance the surface area and porosity. researchgate.net The nitrogen adsorption-desorption isotherms of these materials often exhibit a type IV isotherm, which is characteristic of mesoporous materials. semanticscholar.org
The addition of a lanthanum oxide promoter to a nickel catalyst supported on ordered mesoporous carbon (CMK-3) was found to improve the dispersion of nickel oxide particles. semnan.ac.ir This improved dispersion is often correlated with changes in surface area and pore volume, which can be quantified by N₂ adsorption analysis.
Interactive Data Table: Textural Properties of Lanthanum-Nickel Catalysts
| Catalyst | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| Ni4.5La/SiO₂ | 83 | 0.13 | - | semanticscholar.org |
| N/M-P-32-5L | 184.2 | 0.74 | 3.7 (window), 3.9 (cage) | sci-hub.se |
| N/M-P-32-7L | 173.6 | 0.71 | 3.7 (window), 4.4 (cage) | sci-hub.se |
| N/M-Im | 227.3 | 1.26 | 12.1 (window), 13.0 (cage) | sci-hub.se |
Temperature Programmed Reduction (TPR) for Reducibility Assessment
Temperature Programmed Reduction (TPR) is a technique used to assess the reducibility of metal oxides in a catalyst. The analysis involves heating the catalyst in a stream of a reducing gas, typically hydrogen (H₂), and monitoring the consumption of the reducing agent as a function of temperature. The resulting TPR profile provides information about the temperatures at which different metal oxide species are reduced, which is indicative of the metal-support interaction strength.
For lanthanum-nickel oxide catalysts, TPR studies reveal the reduction behavior of nickel species. In LaNiO₃ perovskites, TPR profiles have shown that the reduction proceeds through the formation of an intermediate compound, La₂Ni₂O₅, before the final reduction to metallic nickel (Ni⁰) and lanthanum oxide (La₂O₃) at temperatures above 450°C. rsc.org
The addition of lanthanum as a promoter can influence the reducibility of nickel catalysts. In a study of lanthanum-modified nickel phyllosilicate catalysts, the addition of La₂O₃ was found to decrease the metal-support interaction and improve the reducibility of the nickel species, as indicated by a shift of the reduction peaks to lower temperatures. sci-hub.se Similarly, for NiO/La₂O₃ catalysts prepared by wet impregnation, the formation of a LaNiO₃ structure was confirmed, and its reducibility was correlated with catalytic activity. mdpi.com In contrast, a highly loaded Ni-La₂O₃ catalyst prepared by a colloidal solution combustion method showed a reduction peak between 300 and 600°C, representing the reduction of NiO particles. researchgate.net
Interactive Data Table: TPR Peak Temperatures for Lanthanum-Nickel Catalysts
| Catalyst | Peak Reduction Temperature (°C) | Attributed Species | Reference |
| LaNiO₃ | >450 | Final reduction to Ni and La₂O₃ | rsc.org |
| 50% Ni-La₂O₃-M | 400 (centered) | Reduction of NiO particles | researchgate.net |
| N/M-P-24 | 545, 742 | Surface NiO, Nickel phyllosilicate | sci-hub.se |
| N/M-Im | 443 | Outside NiO species | sci-hub.se |
Q & A
Q. What structural and electronic properties of lanthanum-nickel alloys make them effective for hydrogen storage?
Q. How can lanthanum-modified nickel catalysts be synthesized for CO2 methanation?
A co-precipitation method is commonly used:
- Dissolve Ni(NO3)2 and La(NO3)3 in deionized water.
- Precipitate with Na2CO3 at pH 9.5, followed by calcination at 500°C. X-ray diffraction (XRD) confirms La2O3 dispersion on Ni particles, reducing agglomeration. H2-temperature-programmed reduction (H2-TPR) shows La weakens Ni-support interactions, improving reducibility .
Advanced Research Questions
Q. What mechanisms explain enhanced oxygen evolution reaction (OER) activity in LaNi1−xFexO3−δ thin films?
Substituting Ni with Fe in LaNiO3 perovskites induces ligand-hole states in O 2p orbitals, lowering the energy barrier for O–O bond formation. Epitaxial thin films synthesized via pulsed laser deposition (PLD) show Fe doping increases Ni<sup>3+</sup>/Ni<sup>4+</sup> redox activity, measured by operando X-ray absorption spectroscopy (XAS). A 30% Fe substitution doubles OER current density at 1.65 V vs. RHE .
Contradiction Note : While Fe enhances activity, excessive Fe (>40%) segregates as Fe3O4, reducing conductivity. This is resolved by optimizing deposition parameters (e.g., oxygen partial pressure during PLD) .
Q. How do surface reconstructions in LaNiO3 catalysts affect stability during water splitting?
Surface-sensitive techniques like low-energy ion scattering (LEIS) reveal that La-terminated surfaces undergo dynamic reconstruction under OER conditions. Ni migrates to the surface, forming a NiOx layer that stabilizes active Ni<sup>3+</sup> sites. In situ Raman spectroscopy identifies peroxo intermediates (O–O<sup>−</sup>) as critical descriptors of activity .
Q. Why do conflicting reports exist about the role of nickel in LaNi5 hydride formation?
Early studies assumed La alone binds H, but secondary ion mass spectrometry (SIMS) detects LaNi2H<sup>−</sup> and LaH<sup>+</sup> ions, proving Ni participates. Discrepancies arise from surface oxidation: La oxidizes preferentially, masking Ni’s role. Ultrahigh-vacuum studies (≤10<sup>−7</sup> Pa) prevent oxidation, revealing Ni-H bonding via XPS .
Methodological Guidance
Q. How to resolve contradictory XRD and XPS data in lanthanum-nickel catalyst studies?
- XRD : Detects bulk crystallinity but may miss amorphous phases. Use Rietveld refinement to quantify La2O3/NiO phase ratios.
- XPS : Surface-sensitive (5–10 nm depth). Combine with argon sputtering to profile subsurface regions. Example: In LaNiO3 catalysts, surface Ni<sup>3+</sup> oxidation to Ni<sup>4+</sup> observed via XPS may not correlate with bulk XRD patterns .
Q. What experimental design optimizes lanthanum-nickel thin films for electrocatalysis?
- Synthesis : Use atomic layer deposition (ALD) for stoichiometric control. Vary La:Ni precursor pulse ratios.
- Characterization : Employ scanning transmission electron microscopy (STEM) with electron energy loss spectroscopy (EELS) to map cation distribution.
- Testing : Rotating disk electrode (RDE) measurements at 1,600 rpm to minimize diffusion limitations .
Data Contradiction Analysis
Q. Why do some studies report improved H2S resistance in La-Ni catalysts while others do not?
La addition to Ni/Al2O3 forms La2(SO4)3, which blocks H2S adsorption on Ni. However, reduced graphene oxide (rGO)-supported La-Ni catalysts lack this effect due to weak La-rGO interactions. Always specify support material when comparing poison resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
